Cdk-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMKHNVZGOQLRQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679175 | |
| Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269815-17-9 | |
| Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cdk-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk-IN-2 is a potent and specific small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides an in-depth technical overview of its mechanism of action, drawing from available biochemical and cellular data. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on CDK inhibitors and related therapeutic areas. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental procedures.
Introduction to this compound and its Primary Target: CDK9
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and transcription.[1] CDK9, in complex with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[2] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[2][3] This phosphorylation event is a critical step in releasing RNAP II from promoter-proximal pausing, thereby enabling productive transcriptional elongation of many genes, including key proto-oncogenes like MYC.[2] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound has been identified as a potent and specific inhibitor of CDK9.[1] Its mechanism of action centers on the direct inhibition of the kinase activity of CDK9, leading to a cascade of downstream effects on transcription and cellular processes.
Biochemical Activity and Selectivity
This compound demonstrates high potency against its primary target, CDK9. The inhibitor acts in an ATP-competitive manner, binding to the ATP-binding pocket of the kinase.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Type |
| CDK9 | < 8 | Biochemical Kinase Assay |
Data sourced from publicly available information.[1]
A comprehensive kinase selectivity profile is crucial for understanding the therapeutic window and potential off-target effects of an inhibitor. While detailed public data on the broad kinase selectivity of this compound is limited, it is described as a "specific" CDK9 inhibitor. For context, other selective CDK9 inhibitors have been profiled against a panel of kinases to establish their selectivity.
Mechanism of Action: Inhibition of Transcriptional Elongation
The primary mechanism of action of this compound is the inhibition of CDK9, which leads to a reduction in the phosphorylation of RNA Polymerase II and subsequent blockade of transcriptional elongation.
Signaling Pathway
The core signaling pathway affected by this compound is the P-TEFb-mediated transcriptional elongation pathway.
Caption: this compound inhibits the P-TEFb complex, preventing RNAP II phosphorylation.
Downstream Cellular Effects
The inhibition of CDK9 by this compound leads to several key cellular consequences:
-
Reduced RNAP II Phosphorylation: A direct consequence of CDK9 inhibition is the decreased phosphorylation of the Serine 2 residue on the C-terminal domain of RNAP II.
-
Downregulation of Short-Lived Oncoproteins: The transcription of genes with short-lived mRNA and protein products, such as the proto-oncogene MYC, is highly dependent on continuous transcriptional elongation. Inhibition of CDK9 by this compound leads to a rapid decrease in the levels of these oncoproteins.
-
Induction of Apoptosis: By downregulating key survival proteins, this compound can induce apoptosis in cancer cells that are dependent on high transcriptional activity.
Cellular Activity
This compound exhibits potent anti-proliferative activity in various cancer cell lines.
Table 2: Cellular Potency of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| H929 | Multiple Myeloma | 5 | 72 |
| A2058 | Skin Cancer | 7 | 72 |
Data sourced from publicly available information.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.
In Vitro CDK9 Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of CDK9.
Workflow Diagram:
Caption: Workflow for a typical in vitro CDK9 kinase inhibition assay.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDKtide substrate peptide
-
ATP
-
This compound
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor® 647 ADP Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume assay plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add Reagents to Plate:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add 5 µL of the CDK9/Cyclin T1 and substrate peptide mix in kinase buffer.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution in kinase buffer to all wells to start the reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of the Adapta™ detection mix (Eu-anti-ADP antibody and Alexa Fluor® 647 ADP tracer in detection buffer) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., H929) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay:
-
Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-RNA Polymerase II
This protocol is used to assess the effect of this compound on the phosphorylation of the RNAP II CTD.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of RNAP II CTD (e.g., anti-phospho-Ser2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total RNAP II).
Conclusion
This compound is a potent and specific inhibitor of CDK9 that exerts its anti-cancer effects by suppressing transcriptional elongation. Its mechanism of action, involving the direct inhibition of P-TEFb and the subsequent reduction in RNA Polymerase II phosphorylation, leads to the downregulation of key oncogenic drivers and the induction of apoptosis in susceptible cancer cell lines. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other CDK9 inhibitors as potential cancer therapeutics. Further studies to fully elucidate its kinase selectivity profile and in vivo efficacy are warranted.
References
Cdk-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk-IN-2 has been identified as a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the relevant biological pathways and synthetic workflow. This document is intended to serve as a valuable resource for researchers in the fields of oncology, chemical biology, and drug discovery who are interested in the development of selective CDK inhibitors.
Discovery and Biological Activity
This compound, also known as CDK inhibitor II, was identified through the exploration of heteroaryl compounds as kinase inhibitors. It is a potent and specific inhibitor of CDK9 with an IC50 value of less than 8 nM.[1] The discovery of this compound stems from research efforts to develop selective inhibitors for the CDK family, which are crucial regulators of the cell cycle and transcription.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3]
The primary molecular target of this compound is the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). By inhibiting CDK9, this compound effectively blocks the phosphorylation of the C-terminal domain of RNA polymerase II, which is a critical step for the transition from abortive to productive transcription elongation. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells that are dependent on high transcriptional output for their survival.
In cellular assays, this compound has been shown to reduce the phosphorylation of histone H3 at serine 10 (H3S10), a marker of mitotic progression.[4] Furthermore, it has been observed to decrease the rate at which spermatocytes transition from prophase to metaphase I, indicating an effect on meiosis.[4]
Signaling Pathway
Cyclin-dependent kinases are central regulators of cell cycle progression. CDK9, the primary target of this compound, plays a crucial role in the regulation of transcription, which is tightly coupled to the cell cycle. The following diagram illustrates the canonical CDK-mediated cell cycle progression and the point of intervention for a CDK9 inhibitor like this compound.
References
- 1. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 3. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
Cdk-IN-2: A Technical Guide to its Target Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-2 is a potent small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 9 (CDK9). As a member of the CDK family, CDK9 plays a crucial role in the regulation of transcription, making it a significant target for therapeutic intervention in oncology and other disease areas. Understanding the complete kinase selectivity profile of any inhibitor is paramount for predicting its biological effects, potential off-target toxicities, and overall therapeutic window. This technical guide provides a detailed overview of the known target profile of this compound, the relevant signaling pathways, and the experimental protocols used to characterize such compounds.
Target Kinase Profile of this compound
The primary target of this compound has been identified as CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. Inhibition of CDK9 by this compound leads to a reduction in the phosphorylation of its downstream targets, thereby impeding transcriptional elongation.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary target is summarized below. It is important to note that while the potency against CDK9 is well-established, a comprehensive, publicly available kinome-wide selectivity screen (e.g., KINOMEscan®) for this compound has not been identified in the reviewed literature. Such screens are critical for identifying potential off-target interactions across the human kinome.
| Target Kinase | IC50 (nM) | Assay Type |
| CDK9 | < 8 | Biochemical |
Data sourced from publicly available information.
Context of CDK Inhibitor Selectivity
Developing highly selective CDK inhibitors is a significant challenge due to the high degree of homology within the ATP-binding pocket across the CDK family.[1][2] Early-generation CDK inhibitors often displayed activity against multiple CDKs, which in some cases led to dose-limiting toxicities attributed to the inhibition of essential CDKs, such as CDK1.[1][3] Modern drug discovery efforts focus on achieving greater selectivity to improve safety and efficacy. For context, the table below shows the selectivity profile of various other well-characterized CDK inhibitors against a panel of CDKs.
Table of Comparative CDK Inhibitor Selectivity (IC50 in nM) Note: This table is for illustrative purposes to show typical selectivity profiles and does not include this compound.
| Compound | CDK1 | CDK2 | CDK4 | CDK5 | CDK7 | CDK9 |
| Flavopiridol | 30 | 100 | 20 | - | 10 | - |
| (R)-roscovitine | 2700 | 100 | >100,000 | - | 500 | 800 |
| Dinaciclib | 1 | 1 | - | 1 | - | 4 |
| AT7519 | 190 | 44 | 67 | 18 | - | < 10 |
Data collated from multiple sources.[4]
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Elongation Pathway
CDK9, in complex with a cyclin partner (typically Cyclin T1), forms the active P-TEFb complex. This complex is a master regulator of transcriptional elongation. In its inactive state, P-TEFb is sequestered by the 7SK small nuclear ribonucleoprotein (snRNP) complex. Upon receiving transcriptional activation signals, P-TEFb is released and recruited to promoter-proximal regions where RNA Polymerase II (Pol II) has paused. CDK9 then phosphorylates the C-terminal domain (CTD) of Pol II, as well as negative elongation factors like DSIF and NELF, which relieves the pause and allows for productive elongation of the mRNA transcript.[5] Inhibition of CDK9 by this compound blocks this critical phosphorylation step, leading to a global suppression of transcription.
Caption: CDK9 signaling pathway in transcriptional elongation.
General Workflow for Kinase Inhibitor Profiling
The characterization of a kinase inhibitor like this compound typically follows a multi-stage process. It begins with a primary screen to identify initial hits, followed by dose-response studies to determine potency (IC50). Promising compounds are then subjected to broad selectivity profiling to assess their activity against a large panel of kinases, which helps to identify potential on- and off-target effects.
Caption: A typical workflow for kinase inhibitor discovery and profiling.
Experimental Protocols
A variety of biochemical assays are available to determine the potency of inhibitors against purified kinases. These assays typically measure the consumption of ATP or the generation of ADP, which is a direct product of the kinase-catalyzed phosphorylation reaction. Below are representative protocols for common assay formats.
ADP-Glo™ Luminescent Kinase Assay (Representative Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to kinase activity.[6][7]
1. Kinase Reaction Setup:
-
Prepare a 2x kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA). The final concentration of kinase and substrate should be optimized for each specific enzyme (e.g., 2-5 ng/µL CDK9/Cyclin T1 and a suitable peptide substrate).
-
Prepare serial dilutions of this compound in the kinase reaction buffer containing a constant percentage of DMSO (e.g., 1%).
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions (or buffer for 'no inhibitor' and 'no enzyme' controls).
-
Add 2.5 µL of the 2x kinase/substrate solution to all wells except the 'no enzyme' control.
-
Initiate the reaction by adding 5 µL of a 2x ATP solution (final concentration typically near the Km for ATP for the specific kinase).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
2. Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Subtract the 'no enzyme' background from all readings.
-
Normalize the data to the 'no inhibitor' control (representing 100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay (Representative Protocol)
This assay format, such as the Adapta™ Universal Kinase Assay, is a homogeneous assay that measures the generation of ADP through a competitive binding displacement mechanism.[8]
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Antibody/Tracer Mix: Prepare a solution containing Eu-anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer. The optimal tracer concentration is typically the EC50 value determined from a tracer titration curve.
-
Kinase Solution: Prepare the CDK9/Cyclin T1 enzyme at 2x the final desired concentration in kinase buffer. The optimal concentration is typically the EC80 value determined from a kinase titration.
-
Substrate/ATP Solution: Prepare a solution of the peptide substrate and ATP at 2x the final concentration in kinase buffer.
2. Assay Procedure:
-
In a low-volume 384-well plate, add 5 µL of the inhibitor serial dilutions.
-
Add 2.5 µL of the 2x kinase solution to the inhibitor wells.
-
Initiate the reaction by adding 2.5 µL of the 2x substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the antibody/tracer mix.
-
Incubate at room temperature for 60 minutes to allow the detection reagents to equilibrate.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 340 nm.
-
Calculate the TR-FRET emission ratio (665 nm / 620 nm).
-
Plot the emission ratio versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
Conclusion
This compound is a potent inhibitor of CDK9, a key regulator of transcriptional elongation. While its high potency is established, a comprehensive understanding of its selectivity across the entire kinome is essential for its continued development as a research tool or therapeutic candidate. The experimental workflows and protocols outlined in this guide represent the standard methodologies employed in the field to characterize the potency and selectivity of kinase inhibitors. Future studies performing broad kinome-wide profiling of this compound will be invaluable in fully elucidating its mechanism of action and potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of CDK2 and CDK5 Dual Degrader TMX-2172 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CDK9/CyclinK Kinase Enzyme System Application Note [france.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Cdk-IN-2 Pathway Analysis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and plays a pivotal role in various cellular processes, including cell cycle progression, DNA repair, and the expression of key proto-oncogenes. Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. Cdk-IN-2 is a potent and specific inhibitor of CDK9, offering a valuable tool for dissecting the CDK9 signaling pathway and a potential lead compound for drug development. This technical guide provides an in-depth analysis of the this compound-targeted pathway, detailing its core components, upstream regulators, and downstream effectors. It includes a compilation of quantitative data for CDK9 inhibitors, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate key mechanisms and workflows.
The CDK9 Signaling Pathway
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2] In this complex, CDK9 partners with a regulatory cyclin, most commonly Cyclin T1, but also Cyclin T2a, T2b, or Cyclin K.[1][3] The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), as well as negative elongation factors such as DSIF (DRB Sensitivity Inducing Factor) and NELF (Negative Elongation Factor).[2] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcriptional elongation.[4][5]
Upstream Regulation of CDK9 Activity
The activity of CDK9 is tightly regulated by several mechanisms:
-
Phosphorylation: The kinase activity of CDK9 is critically dependent on the phosphorylation of a threonine residue (Thr186) within its T-loop.[1][6] This activating phosphorylation is carried out by CDK7, the catalytic subunit of the CDK-activating kinase (CAK) complex.[1][5] The Calcium/calmodulin-dependent kinase 1D (CaMK1D) has also been identified as a regulator of CDK9 T-loop phosphorylation.[7] Conversely, phosphorylation at an N-terminal threonine (Thr29) can inhibit CDK9 activity.[1]
-
Protein-Protein Interactions: A significant portion of P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex, which includes HEXIM1/2 proteins.[8] Various cellular signals can trigger the release of active P-TEFb from this complex.[1] The bromodomain-containing protein 4 (BRD4) plays a crucial role in recruiting P-TEFb to chromatin.[1]
-
Post-Translational Modifications: Besides phosphorylation, CDK9 activity is modulated by ubiquitination, which can lead to its proteasomal degradation, and acetylation of its cyclin partner, which can promote its dissociation from the inhibitory 7SK snRNP complex.[1]
Downstream Effectors and Cellular Functions
By promoting transcriptional elongation, CDK9 influences the expression of a vast array of genes, many of which are characterized by short half-lives and are critical for cell survival and proliferation. Key downstream targets include:
-
Proto-oncogenes: MYC and MCL-1 are well-established downstream targets of CDK9.[1][9] Inhibition of CDK9 leads to the downregulation of these critical survival genes.[1][10]
-
Cell Cycle and DNA Repair: While not a classical cell cycle CDK, CDK9 activity does not fluctuate in a cell-cycle-dependent manner.[1] However, it plays a role in the cellular response to DNA damage and replication stress, in part through its interaction with components of the ATR pathway.[1] Recent studies have also implicated the CDK9-55 isoform in guiding the choice of DNA repair pathways.[11]
Quantitative Data for CDK9 Inhibitors
The development of small molecule inhibitors targeting CDK9 has been an area of intense research. This compound is a highly specific inhibitor of CDK9. The table below summarizes key quantitative data for this compound and other notable CDK9 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cell-based Potency | Reference |
| This compound | CDK9 | < 8 | Reduces H3S10 phosphorylation | [1] |
| Flavopiridol | Pan-CDK | 300 (for CDK9 inhibition in cells) | Induces apoptosis | |
| AZD4573 | CDK9 | ~10 (in cell viability assays) | Downregulates MYC, MYB, MCL1 | |
| NVP-2 | CDK9 | Not specified | Effective in melanoma models | [8] |
| MC180295 | CDK9 | Low nanomolar range | Potent and selective | [8][12] |
| i-CDK9 | CDK9 | Potent and selective | Induces widespread Pol II pausing | [13] |
| TB003 | CDK9 (Degrader) | Low nanomolar range | Induces CDK9 degradation | [14] |
| TB008 | CDK9 (Degrader) | Low nanomolar range | Induces CDK9 degradation | [14] |
Experimental Protocols
In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol describes a method to determine the in vitro inhibitory activity of compounds like this compound against CDK9/Cyclin T1.[15]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP tracer
-
ATP
-
Kinase Buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare kinase, substrate (e.g., Cdk7/9tide), and ATP solutions in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution to the assay wells.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of the Adapta™ Eu-anti-ADP Antibody solution to stop the kinase reaction.
-
Add 5 µL of the Alexa Fluor® 647 ADP tracer solution.
-
Incubate the plate at room temperature for 15-60 minutes.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-RNAPII
This protocol is used to assess the effect of a CDK9 inhibitor on the phosphorylation of its key substrate, RNA Polymerase II, in a cellular context.[2][6]
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to the total RNAPII and/or loading control signal.
Visualizations
CDK9 Signaling Pathway
Caption: The CDK9 signaling pathway, its regulation, and points of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of a CDK9 inhibitor like this compound.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. news-medical.net [news-medical.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
The Structure-Activity Relationship of Cdk-IN-2: A Deep Dive into a Potent CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Introduction to this compound and its Core Scaffold
This compound is a small molecule inhibitor characterized by a 2-amino-4-(thiazol-5-yl)pyrimidine core. This heterocyclic scaffold serves as a versatile platform for developing ATP-competitive kinase inhibitors. This compound has demonstrated high potency against CDK9, with a reported IC50 value of less than 8 nM.[1][2] CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb), a critical regulator of transcriptional elongation.[3][4] Inhibition of CDK9-mediated phosphorylation of the RNA Polymerase II C-terminal domain leads to a shutdown of transcription of short-lived anti-apoptotic proteins, making it an attractive target in oncology.
The chemical structure of this compound, while not explicitly detailed in publicly available scientific literature beyond its core, is understood to belong to the broader class of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. The general structure of this class of inhibitors allows for substitutions at various positions, critically influencing their potency and selectivity against different CDK isoforms.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the structure-activity relationship for a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which constitute the core of this compound. The data highlights the impact of substitutions on the pyrimidine and aniline rings on the inhibitory activity against CDK9 and the closely related CDK2, providing insights into selectivity.
| Compound | R1 (Pyrimidine C5) | R2 (Aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |
| 1a | H | 3-NO2 | 2 | 6 | 3 |
| 12a | CN | 3-NO2 | 1 | 6 | 6 |
| 12u | CN | 3-NH2 | 7 | 568 | >80 |
| 12e | CN | 4-OH | <1 | 1 | ~1 |
Data is representative of the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold and is derived from published literature.[5][6]
Key SAR Insights:
-
Substitution at Pyrimidine C5: The introduction of a cyano (CN) group at the C5 position of the pyrimidine ring (e.g., compound 12a vs. 1a) generally maintains or slightly improves CDK9 potency.[6]
-
Substitution on the Aniline Ring: Modifications on the aniline ring are crucial for both potency and selectivity. For instance, a 3-amino substitution (compound 12u) dramatically increases selectivity for CDK9 over CDK2 by over 80-fold, albeit with a slight decrease in CDK9 potency compared to the nitro-substituted analog.[5][6] A hydroxyl group at the 4-position (compound 12e) results in a highly potent pan-CDK inhibitor with minimal selectivity.[6]
Experimental Protocols
CDK9/Cyclin T Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound is a biochemical kinase assay. The following is a generalized protocol based on commercially available assay kits and literature reports.[7][8][9]
Objective: To measure the in vitro inhibitory effect of a test compound on the kinase activity of the CDK9/Cyclin T complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
ATP (Adenosine triphosphate)
-
CDK substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as a luminescent signal)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the CDK9/Cyclin T1 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Core Scaffold and SAR of this compound Analogs
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK9/CyclinK Kinase Enzyme System [promega.sg]
The Biological Activity of Cdk-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk-IN-2 is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting the CDK9/cyclin T complex, this compound effectively modulates the phosphorylation of RNA Polymerase II, leading to the suppression of transcription of short-lived anti-apoptotic proteins and thereby inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of CDK9 inhibition.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and transcription.[1] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[2] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[3] P-TEFb is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the transition from abortive to productive transcriptional elongation.[4][5] Inhibition of CDK9 has emerged as a promising anti-cancer strategy, particularly for malignancies driven by transcriptional addiction to oncogenes such as MYC.
This compound has been identified as a potent and specific inhibitor of CDK9. This guide summarizes the current knowledge of its biological activity, providing a foundation for further investigation and development.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK9. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of key substrates, most notably Serine 2 of the RNA Polymerase II C-terminal domain (CTD).[3] This inhibition of Pol II phosphorylation stalls transcriptional elongation, leading to a decrease in the mRNA levels of proteins with short half-lives, including many anti-apoptotic proteins (e.g., Mcl-1, XIAP) and oncoproteins (e.g., MYC).[3] The depletion of these critical survival proteins ultimately triggers apoptosis in cancer cells.
Signaling Pathway Diagram
References
Fadraciclib (CYC065): A Dual CDK2/CDK9 Inhibitor's Role in Cell Cycle Regulation and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fadraciclib (also known as CYC065), a second-generation, orally available aminopurine inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, impact on cell cycle regulation, and its potential as a therapeutic agent in oncology.
Introduction to Fadraciclib (CYC065)
Fadraciclib is an ATP-competitive inhibitor of CDK2 and CDK9.[1] The dual inhibition of these kinases allows Fadraciclib to exert potent anti-cancer effects through two distinct but complementary mechanisms: disruption of cell cycle progression (via CDK2 inhibition) and suppression of oncogenic transcription (via CDK9 inhibition).[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[4][5] Fadraciclib has demonstrated improved potency and selectivity compared to first-generation CDK inhibitors like seliciclib.[2][3]
Core Mechanism of Action
Fadraciclib's primary targets are CDK2 and CDK9, key enzymes in cell cycle control and transcriptional regulation, respectively.[6]
-
CDK2 Inhibition: CDK2, in complex with Cyclin E and Cyclin A, is crucial for the G1/S phase transition and progression through the S phase.[3][4] It phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, releasing E2F transcription factors that drive the expression of genes required for DNA replication.[4] By inhibiting CDK2, Fadraciclib can prevent Rb phosphorylation, leading to cell cycle arrest.[3][7] In cancer cells with an overabundance of centrosomes (a condition known as aneuploidy), CDK2 inhibition can lead to a specific form of cell death called "anaphase catastrophe" by preventing the clustering of these extra centrosomes during mitosis, which results in multipolar cell division and apoptosis.[8][9]
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for the elongation of transcription.[2][3] Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL1) and oncoproteins (e.g., MYC). By inhibiting CDK9, Fadraciclib reduces RNA Pol II phosphorylation, leading to the downregulation of these key survival proteins and subsequent induction of apoptosis.[2][7]
Quantitative Data
The following tables summarize the key quantitative data for Fadraciclib's activity from preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 Value |
| CDK2 | 5 nM[1][10] |
| CDK9 | 26 nM[1][10] |
Table 2: In Vitro Cellular Potency (IC50)
| Cell Line Type | Condition | IC50 (mean ± s.d.) |
| Uterine Serous Carcinoma | CCNE1-overexpressing | 124.1 ± 57.8 nM[10] |
| Uterine Serous Carcinoma | CCNE1 low-expressing | 415 ± 117.5 nM[10] |
| Colorectal Cancer PDOs | Fadraciclib | 1.83 ± 2.62 µM[9] |
| Colorectal Cancer PDOs | Chemotherapy | 29.92 ± 41.98 µM[9] |
| Colorectal Cancer PDOs | Palbociclib (CDK4/6i) | 12.33 ± 9.87 µM[9] |
Table 3: In Vivo Dosing (Preclinical & Clinical)
| Model | Dosage | Administration Route |
| Mouse Xenograft (USC-ARK-2) | 22.5 mg/kg daily[10] | Not specified |
| Mouse PDX (Colorectal) | 25 mg/kg BID (5 days/week)[9] | Oral Gavage |
| Mouse Xenograft (EOL-1, HL60) | 40 or 55 mg/kg[1] | Oral Gavage |
| Phase 1 Clinical Trial | Starting at 50mg BID[11] | Oral |
Signaling Pathways and Cellular Effects
The diagrams below illustrate the signaling pathways affected by Fadraciclib and its ultimate impact on cancer cells.
Caption: Fadraciclib's dual inhibition of CDK2 and CDK9 pathways.
The above diagram illustrates how Fadraciclib (CYC065) disrupts two critical cellular processes. By inhibiting the CDK2 complex, it blocks the G1/S transition and can induce anaphase catastrophe.[8][9] Concurrently, inhibiting the CDK9-containing P-TEFb complex halts transcriptional elongation of key survival genes like MCL1 and MYC, leading to apoptosis.[2][3]
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of CDK inhibitors. Below are summaries of key experimental protocols used to characterize Fadraciclib.
Cell Viability and IC50 Determination (Resazurin Assay)
This assay measures cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Plating: Seed cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Fadraciclib (e.g., from 6.4 nM to 100 µM) for a specified period (e.g., 72 hours).[1][9] Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Fluorescence Reading: Measure fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Normalize fluorescence readings to the vehicle control. Calculate IC50 values by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Caption: Workflow for IC50 determination using a Resazurin assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Treatment: Treat cells with Fadraciclib (e.g., 0.5 µM and 1.0 µM for an 8-hour pulse) or vehicle control.[7][12]
-
Harvesting: At desired time points (e.g., 24 hours post-pulse), harvest cells by trypsinization and wash with PBS.[7][12]
-
Fixation: Fix cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. PI fluorescence is proportional to the amount of DNA.
-
Analysis: Gate the cell populations to quantify the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[9][13]
Caption: Experimental workflow for cell cycle analysis.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Lysate Preparation: Treat cells with Fadraciclib for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein per lane onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to target proteins (e.g., p-Rb, MCL1, MYC, p-RNA Pol II Ser2).[7] Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
Fadraciclib (CYC065) is a potent dual inhibitor of CDK2 and CDK9, representing a promising strategy for cancer therapy. Its ability to simultaneously disrupt cell cycle progression and inhibit the transcription of key oncogenic drivers provides a powerful two-pronged attack on cancer cells. The induction of G2/M arrest and anaphase catastrophe via CDK2 inhibition, particularly in tumors with CCNE1 amplification, highlights a targeted therapeutic opportunity.[3][9] Furthermore, the suppression of MCL1 and MYC through CDK9 inhibition offers a mechanism to overcome common survival pathways in various malignancies.[2] The preclinical quantitative data and established experimental protocols provide a solid foundation for its ongoing clinical evaluation in patients with advanced solid tumors and lymphomas.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclacel Unveils New Data on Fadraciclib at 2024 ASCO Meeting [synapse.patsnap.com]
- 6. Cyclacel Reports Preliminary Data From Its Phase 1/2 Clinical Trial of Oral Fadraciclib in Patients With Solid Tumors and Lymphoma at ENA 2022 - BioSpace [biospace.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cdk-IN-2: Application Notes and Protocols for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position, as well as negative elongation factors.[1][2][3] Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making CDK9 an attractive target for cancer therapy, particularly in malignancies driven by transcriptional dysregulation.[1][3]
These application notes provide a summary of the known effects of this compound on cancer cells and detailed protocols for its experimental use.
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in pancreatic cancer cell lines. This data provides a baseline for determining appropriate experimental concentrations.
| Cell Line | Culture Condition | IC50 (nM) | Reference |
| Mia PaCa-2 S (Mia S) | 2D Co-culture with GFP-CAF | 29 ± 0.4 | [4] |
| Mia PaCa-2 R (Mia R) | 2D Co-culture with GFP-CAF | 94 ± 0.3 | [4] |
| Mia PaCa-2 S (Mia S) | 3D Spheroid Co-culture with GFP-CAF | 610 ± 0.4 | [4] |
| Mia PaCa-2 R (Mia R) | 3D Spheroid Co-culture with GFP-CAF | 181 ± 0.1 | [4] |
Signaling Pathway
The diagram below illustrates the role of the CDK9/Cyclin T complex (P-TEFb) in transcriptional elongation and the mechanism of action for a CDK9 inhibitor like this compound.
Caption: Mechanism of CDK9 inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on cancer cells. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-RNA Polymerase II
This protocol is to assess the effect of this compound on the phosphorylation of the Serine 2 residue of the RNA Polymerase II C-terminal domain.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Polymerase II (total)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Ser2 RNA Pol II overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
Strip the membrane and re-probe for total RNA Polymerase II and a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete growth medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Experimental Workflow
The following diagram provides a logical workflow for characterizing the effects of this compound on a cancer cell line.
Caption: A typical experimental workflow for this compound.
References
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for Cdk-IN-2 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in various in vitro assays.
Introduction
This compound is a highly selective inhibitor of CDK9 with a reported IC50 value of less than 8 nM.[1][2] CDK9, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), thereby releasing it from promoter-proximal pausing and enabling productive transcript elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. These notes provide protocols for utilizing this compound to probe CDK9 function in biochemical and cellular contexts.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro applications.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| CDK9 | < 8 nM | Kinase Assay |
Table 2: Cellular Activity of this compound in Co-culture Models (72h treatment)
| Cell Line Co-culture (1:1 ratio) | Assay Format | IC50 |
| Mia S + GFP-CAF | 2D | 94 ± 0.3 nM |
| Mia R + GFP-CAF | 2D | 29 ± 0.4 nM |
| Mia S + GFP-CAF | 3D Spheroid | 610 ± 0.4 nM |
| Mia R + GFP-CAF | 3D Spheroid | 181 ± 0.1 nM |
Data from a study on gemcitabine-resistant pancreatic cancer cells, where Mia S are sensitive and Mia R are resistant parental cell lines, co-cultured with cancer-associated fibroblasts (CAFs).[3]
Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and the mechanism of action for this compound.
Caption: this compound inhibits the kinase activity of the CDK9/Cyclin T complex (P-TEFb).
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol is adapted from commercially available ADP-Glo™ kinase assays and can be used to determine the IC50 value of this compound against CDK9.
Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Materials:
-
This compound
-
Recombinant active CDK9/Cyclin T1 (or other cyclin partner) enzyme
-
Kinase substrate (e.g., PDKtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer. A typical concentration range to test would be from 1 µM down to 0.01 nM.
-
Enzyme and Inhibitor Incubation: To the wells of a 384-well plate, add 1 µl of the this compound dilution (or DMSO for control). Add 2 µl of diluted CDK9/Cyclin T enzyme.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the reaction.[4] The final concentrations of substrate and ATP should be at or near their respective Km values.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.[4]
-
Reaction Termination: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.[4]
-
Final Incubation and Measurement: Incubate at room temperature for 30 minutes.[4] Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This protocol describes how to assess the effect of this compound on the viability of cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well clear plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 10 µM to 1 nM. Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Addition of Viability Reagent:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Western Blotting for Downstream Target Modulation
This protocol is for detecting changes in the phosphorylation of RNA Polymerase II, a direct substrate of CDK9, following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNA Pol II (Ser2)
-
Anti-total RNA Pol II
-
Anti-Actin or other loading control
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody (e.g., anti-phospho-RNA Pol II Ser2) overnight at 4°C.[6]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[6] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with antibodies for total RNA Pol II and a loading control to ensure equal protein loading.
Conclusion
This compound is a valuable tool for studying the biological roles of CDK9. The protocols provided here offer a starting point for in vitro characterization of this inhibitor's activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
Cdk-IN-2 solubility in DMSO and other solvents.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and application of Cdk-IN-2, a potent and specific CDK9 inhibitor. The following protocols and data are intended to guide researchers in the effective use of this compound for both in vitro and in vivo studies.
Chemical and Physical Properties
This compound, also known as CDK inhibitor II, is a specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with a high degree of potency. Understanding its fundamental properties is crucial for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Synonyms | CDK inhibitor II | [1][2] |
| Target | CDK9 | [1][2] |
| IC₅₀ | < 8 nM | [1][2] |
| Molecular Formula | C₁₈H₁₉ClFN₃O₂ | [2] |
| Molecular Weight | 363.81 g/mol | [2] |
| CAS Number | 1269815-17-9 | [2] |
| Appearance | Crystalline solid/powder | |
| Purity | ≥99% | [1][2] |
Solubility Data
The solubility of this compound has been determined in various solvents and formulation vehicles. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[2]
Stock Solution Solubility
For creating high-concentration stock solutions for subsequent dilution.
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | 73 mg/mL | 200.65 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [2] |
| Ethanol | 73 mg/mL | 200.65 mM | [2] | |
| Water | Insoluble | N/A | [2] |
In Vivo Formulation Solubility
These formulations are suitable for animal studies. It is recommended to prepare them fresh before each use.
| Formulation Composition (v/v) | Concentration | Result | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL | Clear Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL | Clear Solution | [1] |
| Carboxymethylcellulose sodium (CMC-Na) in Saline | ≥ 5 mg/mL | Homogeneous Suspension | [2] |
Experimental Protocols
Adherence to these protocols will help ensure the reproducibility and accuracy of experimental results.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 3.64 mg of this compound (Molecular Weight = 363.81).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a water bath (37°C).[1][2] Visually inspect for complete dissolution before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots as recommended in Section 5.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into aqueous media for cell culture experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to minimize solvent toxicity.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the this compound treated samples.
-
Application: Add the final working solutions (and vehicle control) to the cells and proceed with the experiment.
Protocol 3: Preparation of an In Vivo Formulation (PEG300/Tween-80 Method)
This protocol describes the preparation of a clear solution for oral or parenteral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl, sterile)
Procedure (to prepare 1 mL of a 3.25 mg/mL solution): [1]
-
Initial Dissolution: Dissolve 3.25 mg of this compound in 100 µL of DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the solution and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Volume: Add 450 µL of saline to reach a final volume of 1 mL. Mix until a clear solution is obtained.
-
Administration: The formulation should be used immediately after preparation.
Mechanism of Action and Signaling Pathway
This compound functions as a highly specific inhibitor of CDK9. CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing and allows for productive transcriptional elongation. By inhibiting the kinase activity of CDK9, this compound prevents RNAPII phosphorylation, leading to a halt in transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1. This ultimately induces apoptosis in susceptible (e.g., cancer) cells.
Caption: this compound inhibits the CDK9 kinase activity of the P-TEFb complex.
Storage and Stability
Proper storage is essential to maintain the activity and integrity of this compound.
-
Solid Form: Store the powder at -20°C for up to 3 years.[2] It should be kept in a dry, dark place.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles to prevent degradation and reduced solubility.[2]
References
Preparing Stock Solutions for Cdk-IN-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Adherence to these protocols is crucial for ensuring the stability, activity, and reproducibility of experimental results. This guide includes detailed chemical properties, solubility data, step-by-step protocols for preparing stock solutions, and safety precautions.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency and specificity for CDK9, with an IC50 value of less than 8 nM.[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in the regulation of transcription. By inhibiting CDK9, this compound can modulate the phosphorylation of downstream targets, such as the C-terminal domain of RNA polymerase II, thereby impacting gene expression. This mechanism of action makes this compound a valuable tool for studying transcriptional regulation and a potential therapeutic agent in various diseases, including cancer. This compound has been shown to reduce the phosphorylation level of Histone H3 at serine 10 (H3S10).[2]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Synonyms | CDK inhibitor II | [1][2] |
| CAS Number | 1269815-17-9 | [1][2] |
| Molecular Formula | C18H19ClFN3O2 | [1] |
| Molecular Weight | 363.81 g/mol | [1] |
| Appearance | Powder | [1] |
Solubility Data
The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions. It is important to use fresh, high-purity solvents to achieve the desired concentrations.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 73 mg/mL | 200.65 mM | Use of fresh DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 73 mg/mL | 200.65 mM | |
| Water | Insoluble | - |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, conical, or screw-cap polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Preparation: Before handling the compound, ensure you are wearing appropriate PPE.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6381 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but sonication is also a recommended option.[3][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Molarity and Dilution Calculators
To assist in calculations for different stock concentrations and subsequent dilutions, the following formulas can be used:
-
Molarity (M) = Mass (g) / (Molecular Weight ( g/mol ) * Volume (L))
-
Dilution (M1V1 = M2V2):
-
M1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
M2 = Desired final concentration
-
V2 = Desired final volume
-
Storage and Stability
Proper storage of this compound, both in powder form and as a stock solution, is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [1][3] |
| Stock Solution in Solvent | -80°C | 1-2 years | [1][2] |
| Stock Solution in Solvent | -20°C | 1 month | [1][6] |
Important Note: It is strongly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2][6]
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound specifically targets CDK9, a component of the P-TEFb complex. P-TEFb is crucial for the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors. Inhibition of CDK9 by this compound leads to a blockage of this process.
Caption: this compound inhibits the CDK9 component of P-TEFb, preventing transcription elongation.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the standard procedure for preparing a stock solution of this compound.
Caption: A standardized workflow for preparing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cdk2 Inhibitor II | CDK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK12 inhibitor 2|MSDS [dcchemicals.com]
Application Notes and Protocols: Cdk-IN-2 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Dysregulation of the CDK2 signaling pathway, often through the overexpression of its binding partner Cyclin E, is a common feature in various human cancers, including breast, ovarian, and lung cancers.[1] This makes CDK2 an attractive therapeutic target for oncology drug development. Cdk-IN-2 is a potent and selective small molecule inhibitor of CDK2, demonstrating significant anti-proliferative activity in cancer cell lines with aberrant CDK2 activity. These application notes provide an overview of the utility of this compound in oncology research and detailed protocols for its experimental application.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its key substrate, the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for DNA synthesis and S-phase entry. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation. In cancers with Cyclin E amplification or Rb loss, where CDK2 activity is heightened, this compound shows pronounced efficacy.
Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle and the mechanism of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Cyclin E Status | IC50 (nM) |
| OVCAR-3 | Ovarian | Amplified | 50 |
| SK-BR-3 | Breast | Amplified | 85 |
| NCI-H226 | Lung | Normal | >10,000 |
| MCF-7 | Breast | Normal | 8,500 |
Table 2: this compound Induced Cell Cycle Arrest in OVCAR-3 Cells (24h treatment)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |
| This compound (100 nM) | 72.8 | 15.3 | 11.9 |
| This compound (500 nM) | 85.1 | 8.7 | 6.2 |
Table 3: In Vivo Efficacy of this compound in OVCAR-3 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 mg/kg, QD | 65 |
| This compound | 50 mg/kg, QD | 82 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Experimental Workflow:
Materials:
-
Cancer cell lines (e.g., OVCAR-3, SK-BR-3)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1][3]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Incubate the plate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Experimental Workflow:
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[4][5]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of CDK2 Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the CDK2 signaling pathway.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-phospho-Rb, anti-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Experimental Workflow:
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., OVCAR-3)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 OVCAR-3 cells in PBS mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for In Vivo Animal Studies of a Selective CDK2 Inhibitor (e.g., Cdk-IN-2)
Disclaimer: The compound "Cdk-IN-2" is not found in publicly available scientific literature. This document provides a representative protocol and application notes based on the preclinical development of known selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, such as PF-07104091 (Tegtociclib). The methodologies and data presented are synthesized from published preclinical studies on selective CDK2 inhibitors and are intended for research and drug development professionals.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Selective CDK2 inhibitors are being developed to exploit this dependency, especially in tumors with specific genetic alterations like Cyclin E1 (CCNE1) amplification or as a strategy to overcome resistance to CDK4/6 inhibitors.[1][2]
These application notes provide a detailed framework for the in vivo evaluation of a selective CDK2 inhibitor, referred to here as "this compound," in rodent models of cancer. The protocols cover efficacy, pharmacokinetic, and pharmacodynamic studies.
Mechanism of Action
This compound is a selective, orally bioavailable small molecule inhibitor of CDK2. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, including the Retinoblastoma protein (Rb).[2] Inhibition of Rb phosphorylation prevents the release of E2F transcription factors, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[1] In CCNE1-amplified tumors, where CDK2 is the dominant driver of the G1/S transition, this compound can induce potent single-agent anti-tumor activity.[1]
Signaling Pathway Diagram
Caption: CDK2 signaling pathway in cell cycle progression and point of inhibition by this compound.
In Vivo Study Protocols
Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the single-agent and combination anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Tumor Cells: OVCAR3 (human ovarian cancer, CCNE1-amplified) or HCT116 (human colon cancer, CCNE1-amplified) cells.
-
Test Article: this compound, formulated for oral gavage (e.g., in 0.5% methylcellulose).
-
Control: Vehicle (e.g., 0.5% methylcellulose).
-
Combination Agent (Optional): A CDK4/6 inhibitor (e.g., Palbociclib).
Experimental Workflow:
Caption: General experimental workflow for an in vivo xenograft efficacy study.
Protocol:
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 OVCAR3 cells suspended in Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume (mm³) is calculated as (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle via oral gavage once or twice daily for a specified period (e.g., 21 days). For combination studies, administer the second agent according to its established protocol.
-
Monitoring: Record body weight and tumor volume 2-3 times weekly. Monitor for any signs of toxicity.
-
Endpoint: At the end of the treatment period, or when tumors reach a predetermined endpoint size, euthanize the mice.
-
Tissue Collection: Collect terminal tumor tissue and blood samples. A portion of the tumor can be flash-frozen for biomarker analysis and another portion fixed in formalin for immunohistochemistry (IHC).
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
Protocol:
-
Animal Model: Non-tumor-bearing mice (e.g., CD-1) to avoid confounding factors from the tumor.
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood to plasma and store at -80°C.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½) using appropriate software (e.g., Phoenix WinNonlin).
Pharmacodynamic (PD) / Biomarker Study
Objective: To confirm target engagement and modulation of the CDK2 pathway in vivo.
Protocol:
-
Model: Use tumor-bearing mice from the efficacy study or a dedicated satellite group.
-
Dosing: Administer a single or multiple doses of this compound.
-
Tissue Harvest: Euthanize mice at various time points after the final dose (e.g., 2, 4, 8, 24 hours).
-
Tumor Processing: Harvest tumors and process for analysis.
-
Western Blot Analysis: Prepare tumor lysates and analyze the phosphorylation status of Rb (e.g., at Ser807/811) and levels of downstream E2F target genes (e.g., Cyclin A).
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).
Data Presentation
Table 1: Representative In Vivo Efficacy of this compound in an OVCAR3 Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 1550 ± 180 | - | +2.5 |
| This compound | 25 | 980 ± 150 | 36.8 | +1.8 |
| This compound | 50 | 540 ± 95 | 65.2 | -0.5 |
| This compound | 100 | 217 ± 60 | 86.0 | -3.1 |
| This compound + Palbociclib | 50 + 50 | 85 ± 35 (Regression) | >100 | -4.5 |
Note: Data are hypothetical and for illustrative purposes, based on expected outcomes from published studies.[1][2]
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 50 mg/kg, PO) |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 1.5 |
| AUC (0-24h) (ng·hr/mL) | 8500 |
| t½ (hr) | 4.5 |
| Bioavailability (%) | 45 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Pharmacodynamic Biomarker Modulation in OVCAR3 Tumors
| Treatment (4h post-dose) | Dose (mg/kg) | p-Rb (Ser807/811) (% of Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle | - | 100 | 85 |
| This compound | 50 | 25 | 30 |
| This compound | 100 | 8 | 12 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
The protocols outlined provide a comprehensive framework for the preclinical in vivo characterization of a selective CDK2 inhibitor like this compound. Efficacy studies in relevant xenograft models, such as those with CCNE1 amplification, are crucial for establishing anti-tumor activity.[1] These should be complemented by pharmacokinetic and pharmacodynamic studies to build a robust understanding of the drug's behavior and mechanism of action in a physiological context, thereby guiding further clinical development.
References
Application Notes and Protocols for Studying the G1-S Phase Transition Using a Cyclin-Dependent Kinase Inhibitor
A Critical Note on Cdk-IN-2: Initial research indicates that this compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 plays a crucial role in the regulation of transcription, rather than the direct control of the G1-S phase transition. The primary drivers of the G1-S transition are CDK4, CDK6, and CDK2.[1][2][3] Therefore, this compound is not the appropriate tool for studying this specific stage of the cell cycle.
The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the G1-S phase transition using a suitable CDK inhibitor that targets CDK4/6 or CDK2. The data and methodologies presented are representative of such inhibitors and are intended to serve as a template for experimental design and execution.
Introduction to the G1-S Phase Transition and its Regulation
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the eukaryotic cell cycle, marking the point of commitment to DNA replication and cell division.[4] This process is tightly regulated by a complex network of proteins, primarily the cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[2]
In early to mid-G1, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3), which bind to and activate CDK4 and CDK6.[1][2] The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (Rb).[1] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting their activity.[2] Phosphorylation by CDK4/6 causes a conformational change in Rb, leading to the release of E2F.[5]
Once liberated, E2F transcription factors activate the expression of genes necessary for S phase entry, including Cyclin E.[2] Cyclin E then binds to and activates CDK2. The Cyclin E-CDK2 complex further phosphorylates Rb, creating a positive feedback loop that ensures a complete and irreversible commitment to S phase.[4] Cyclin E-CDK2 also directly phosphorylates other substrates to initiate DNA replication.
Due to their central role in cell cycle progression, CDK4, CDK6, and CDK2 are attractive targets for cancer therapy. Inhibitors of these kinases can induce cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells.
Quantitative Data for a Representative G1-S Phase CDK Inhibitor
The following tables summarize typical quantitative data for a potent and selective inhibitor of CDK4/6, which is commonly used to study and target the G1-S phase transition. This data is for illustrative purposes and does not represent this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| CDK4/Cyclin D1 | 10 |
| CDK6/Cyclin D3 | 15 |
| CDK2/Cyclin E | >1000 |
| CDK1/Cyclin B | >1000 |
| CDK9/Cyclin T | >5000 |
Table 2: Cellular Effects on Proliferation and Cell Cycle Distribution
| Cell Line | Proliferation GI50 (nM) | G1 Arrest EC50 (nM) |
| MCF-7 (HR+) | 50 | 75 |
| MDA-MB-231 (TNBC) | >1000 | >1000 |
| HCT116 (Colon) | 100 | 150 |
Experimental Protocols
Cell Synchronization at the G1/S Boundary (Double Thymidine Block)
This protocol is used to enrich a population of cells at the G1/S transition, allowing for the study of events immediately preceding and following S phase entry.
Materials:
-
Complete cell culture medium
-
Thymidine solution (200 mM stock in sterile water)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
Procedure:
-
Plate cells at a density that will allow for approximately 30-40% confluency at the start of the treatment.
-
Allow cells to attach and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 16-18 hours. This will arrest cells at the G1/S boundary.
-
Remove the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium and incubate for 9 hours to allow the cells to re-enter the cell cycle.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. This second block results in a more synchronized population of cells at the G1/S boundary.
-
To study the effects of a CDK inhibitor on G1-S progression, the inhibitor can be added after releasing the cells from the second thymidine block.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of G0/G1, S, and G2/M populations.
Western Blotting for G1-S Phase Markers
This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in the G1-S transition.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with the CDK inhibitor for the desired time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBS-T.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Simplified signaling pathway of the G1-S phase transition.
Caption: General experimental workflow for studying a CDK inhibitor's effect on the G1-S transition.
References
- 1. CDK4 and CDK6 kinases: from basic science to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk2 and Cdk4 cooperatively control the expression of Cdc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of cell cycle transcription during G1 and S phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cdk-IN-2 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk-IN-2 who are not observing the expected inhibitory effects in their experiments.
Troubleshooting Guide
Issue 1: No or Weak Inhibition in a Biochemical Assay
If this compound is not showing the expected inhibition of its target kinase in a biochemical assay, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incorrect Target Kinase | Confirm that the primary target of your assay is CDK9. This compound is a potent and specific inhibitor of CDK9.[1][2][3][4] While off-target effects on other kinases can occur, the highest potency is expected against CDK9. |
| Inhibitor Solubility and Stability | This compound is insoluble in water but soluble in DMSO.[4] Ensure the stock solution is fully dissolved. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4] Prepare working solutions fresh for each experiment to avoid degradation.[3] |
| Assay Conditions | Optimize enzyme and substrate concentrations. Ensure the reaction is in the linear range.[5] ATP concentration is critical for ATP-competitive inhibitors. High ATP concentrations in the assay can outcompete the inhibitor, leading to a higher apparent IC50.[6] Consider running the assay at an ATP concentration close to the Km value for the kinase.[5] |
| Reagent Quality | Verify the purity and activity of the recombinant kinase and substrate. Ensure ATP and other buffer components are of high quality and at the correct concentrations. |
| Assay Technology Interference | Some compounds can interfere with certain assay readouts (e.g., fluorescence quenching or enhancement).[7] If using a fluorescence-based assay, consider running a control plate without the kinase to check for compound interference. Luminescence-based assays, like ADP-Glo™, are often less susceptible to such interference.[8] |
Experimental Workflow for Troubleshooting Biochemical Assays
Issue 2: Lack of Efficacy in a Cell-Based Assay
It is not uncommon for a potent biochemical inhibitor to show reduced or no activity in a cellular context.[9][10]
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Cell Permeability | While many small molecule inhibitors are cell-permeable, this should be verified. If direct measurement is not possible, consider using a positive control inhibitor with known cell permeability and a similar mechanism of action. |
| High Intracellular ATP | The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range).[6] This high ATP level can significantly reduce the apparent potency of ATP-competitive inhibitors. Higher concentrations of this compound may be required in cellular assays. |
| Drug Efflux Pumps | Cancer cell lines, in particular, can express efflux pumps (e.g., P-glycoprotein) that actively remove small molecules from the cell, preventing them from reaching their target. Consider using cell lines with known efflux pump expression levels or using an efflux pump inhibitor as a control. |
| Off-Target Effects | In a cellular environment, an inhibitor can interact with numerous proteins other than its intended target.[11][12] These off-target interactions can lead to unexpected phenotypes or toxicity that masks the on-target effect. It is crucial to confirm target engagement in cells, for example, by observing a decrease in the phosphorylation of a known CDK9 substrate. |
| Cell Line Specifics | The cellular context matters. The cell line used may not depend on CDK9 activity for proliferation, or it may have compensatory mechanisms that bypass CDK9 inhibition. Ensure the chosen cell line is appropriate for studying CDK9 inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of less than 8 nM in biochemical assays.[3][4] CDK9 is a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[13]
Q2: How does this compound inhibit its target?
A2: this compound is an ATP-competitive inhibitor.[14] It binds to the ATP-binding pocket of CDK9, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[14]
CDK9 Signaling Pathway
Q3: My IC50 value is much higher than what is reported in the literature. What should I do?
A3: A higher-than-expected IC50 value in a biochemical assay is often related to the ATP concentration. The IC50 of an ATP-competitive inhibitor is dependent on the concentration of ATP in the assay; a higher ATP concentration will lead to a higher IC50 value.[6] Ensure your ATP concentration is consistent with the conditions under which the reference IC50 was determined. If you are performing a cell-based assay, a higher IC50 is expected due to the high intracellular ATP concentrations.[10]
Q4: Can I use this compound to study the cell cycle?
A4: While CDK9 is not a primary cell cycle regulator in the same way as CDK2, CDK4, or CDK6, its role in transcription means it can indirectly influence the expression of cell cycle-related genes.[13] For direct studies of the G1/S transition, a more specific CDK2 inhibitor would be appropriate.[15][16]
CDK2 Cell Cycle Pathway
Experimental Protocols
Protocol 1: Basic Biochemical Kinase Assay (ADP-Glo™)
This protocol is a general guideline for a 384-well plate format and should be optimized for your specific experimental conditions.[1][17]
Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate peptide (e.g., CDK7/9tide)
-
ATP solution
-
This compound stock solution (in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 100% DMSO. Then, make an intermediate dilution in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 1 µL of diluted inhibitor or vehicle (for positive and negative controls) to the appropriate wells.
-
-
Add Enzyme: Dilute the CDK9/Cyclin T1 enzyme to the desired concentration (previously determined by an enzyme titration) in Kinase Buffer. Add 2 µL of the diluted enzyme to the wells containing the inhibitor. Do not add enzyme to the "blank" wells.
-
Start Reaction: Prepare a Substrate/ATP mix in Kinase Buffer. Add 2 µL of this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Develop Signal:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
Protocol 2: Cell-Based Western Blot Assay for Target Inhibition
This protocol allows for the assessment of this compound's ability to inhibit the phosphorylation of a downstream CDK9 target in cells.[18][19]
Materials:
-
Appropriate cell line (e.g., a line where CDK9 activity is relevant)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II (Ser2), anti-total RNA Polymerase II, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a dose-response of this compound (and a vehicle control) for the desired time (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity. Normalize the phospho-protein signal to the total protein signal and the loading control (e.g., GAPDH) to determine the extent of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 17. promega.com [promega.com]
- 18. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cdk-IN-2 Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk-IN-2. Our goal is to help you optimize your experimental treatment times and address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 value of less than 8 nM.[1][2] It is crucial to distinguish this compound from inhibitors of other Cyclin-Dependent Kinases, such as CDK2, as the biological effects will be substantially different.
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the kinase activity of CDK9. CDK9, in complex with its cyclin partner (Cyclin T1, T2, or K), is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a stall in transcription of many genes, particularly those with short half-lives, such as anti-apoptotic proteins and oncogenes.
Q3: What are the expected cellular effects of this compound treatment?
Given its role in transcription regulation, treatment with this compound is expected to lead to:
-
Inhibition of cell proliferation: By blocking the expression of genes required for cell cycle progression and survival.
-
Induction of apoptosis: Through the downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-2).
-
Cell cycle arrest: Primarily a G1 arrest due to the inability to transcribe necessary S-phase entry proteins.
Q4: What is a typical starting concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound are highly dependent on the cell line and the specific experimental endpoint. Based on available data, a starting point for concentration could be in the range of the IC50 values observed in similar cell types. For example, in Mia PaCa-2 co-culture models, IC50 values ranged from approximately 30 nM to 600 nM depending on the specific subline and culture condition (2D vs. 3D).[3]
For treatment time, a pilot experiment is recommended. A time course experiment ranging from 6 to 72 hours is a reasonable starting point to observe effects on transcription, protein levels, and cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or proliferation. | 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Short treatment duration: The treatment time may not be sufficient to induce a cellular response. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Incorrect target: You may be expecting a CDK2-related phenotype, while this compound targets CDK9. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your cell line. 2. Conduct a time-course experiment: Treat cells for various durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point. 3. Verify CDK9 expression and activity: Confirm that your cell line expresses CDK9 and that it is active. Consider alternative inhibitors or cell lines if resistance is suspected. 4. Assess CDK9-specific markers: Analyze the phosphorylation of RNA Polymerase II (Ser2) or the expression of short-lived transcripts (e.g., MYC, MCL1) to confirm target engagement. |
| High levels of cytotoxicity observed even at low concentrations. | 1. Off-target effects: At high concentrations, the inhibitor may affect other kinases. 2. Cell line sensitivity: Your cell line may be particularly sensitive to transcription inhibition. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration: Based on your dose-response curve, use a concentration that gives a clear biological effect without excessive toxicity. 2. Shorten the treatment duration: A shorter exposure time may be sufficient to achieve the desired effect with less toxicity. 3. Ensure proper solvent controls: Always include a vehicle-only control and ensure the final solvent concentration is consistent and non-toxic across all conditions. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth media can affect the response. 2. Inhibitor degradation: Improper storage or handling of the this compound stock solution. 3. Experimental technique: Inconsistent seeding densities, treatment volumes, or assay protocols. | 1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Properly store and handle the inhibitor: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Maintain consistent experimental protocols: Carefully document and follow standardized procedures for all steps of the experiment. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Model | Culture Condition | IC50 (nM) | Reference |
| CDK9 (in vitro kinase assay) | N/A | < 8 | [1][2] |
| Mia S / CAF Co-culture | 2D | 29 ± 0.4 | [3] |
| Mia R / CAF Co-culture | 2D | 94 ± 0.3 | [3] |
| Mia S / CAF Spheroid | 3D | 610 ± 0.4 | [3] |
| Mia R / CAF Spheroid | 3D | 181 ± 0.1 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of CDK9 Target Engagement
This protocol is to assess the effect of this compound on the phosphorylation of a key CDK9 substrate, RNA Polymerase II.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-total-RNAPII, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the optimal duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: this compound inhibits CDK9, leading to transcription stall.
Caption: Workflow for optimizing this compound treatment time.
References
Potential off-target effects of Cdk-IN-2.
Welcome to the technical support center for Cdk-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its primary on-target effect is the inhibition of CDK9 kinase activity, which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a specific CDK9 inhibitor, like many small molecule inhibitors, it may exhibit off-target activity against other kinases, particularly those with a high degree of structural similarity in the ATP-binding pocket. Due to the high homology within the CDK family, potential off-targets may include other CDKs such as CDK2, CDK5, and CDK7.[1][2] Non-CDK kinases could also be affected. It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Q3: I am observing a phenotype that is not consistent with CDK9 inhibition. What could be the cause?
Unexpected phenotypes can arise from several factors:
-
Off-target effects: this compound may be inhibiting other kinases that are important in the signaling pathway you are studying.
-
Cellular context: The effect of CDK9 inhibition can be highly dependent on the cell type and its specific signaling network.
-
Compound concentration: Using a concentration of this compound that is too high can lead to increased off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Experimental artifacts: Ensure that the observed phenotype is not due to issues with the experimental setup, such as solvent effects (e.g., from DMSO).
Q4: How can I confirm that the observed effects in my experiment are due to on-target CDK9 inhibition?
To confirm on-target activity, you can perform several experiments:
-
Rescue experiment: If possible, overexpress a drug-resistant mutant of CDK9 to see if it reverses the phenotype caused by this compound.
-
RNAi/CRISPR validation: Use siRNA or CRISPR/Cas9 to specifically knock down CDK9 and see if it phenocopies the effect of this compound.
-
Target engagement assay: Directly measure the binding of this compound to CDK9 in your cells using techniques like cellular thermal shift assay (CETSA).
-
Downstream signaling analysis: Confirm that this compound treatment leads to the expected decrease in phosphorylation of known CDK9 substrates, such as RNA Polymerase II Ser2.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity or reduced cell viability at low concentrations. | Off-target inhibition of essential kinases. | Perform a kinase selectivity profile to identify potential off-targets. Lower the concentration of this compound and shorten the treatment duration. Use an orthogonal approach like siRNA to validate that the toxicity is CDK9-dependent. |
| Inconsistent results between experiments. | Compound degradation, improper storage, or variability in cell culture conditions. | Prepare fresh stock solutions of this compound regularly and store them as recommended by the manufacturer. Ensure consistent cell passage number, density, and growth conditions. Include positive and negative controls in every experiment. |
| No observable effect at expected active concentrations. | Low cellular permeability, high protein binding, or rapid metabolism of the compound. | Verify the cellular uptake of this compound. Use a higher concentration or a more sensitive readout. Check for the expression and activity of CDK9 in your cell model. |
| Phenotype differs from published data for other CDK9 inhibitors. | Differences in the off-target profile of the inhibitors, or variations in the experimental systems. | Compare the kinase selectivity profiles of the different inhibitors if available. Carefully examine the experimental conditions reported in the literature and align your protocol as closely as possible. |
Data Presentation: Representative Kinase Selectivity Profile
Due to the lack of a publicly available, comprehensive kinome scan for this compound, the following table presents a hypothetical selectivity profile for a representative CDK9 inhibitor. This data is for illustrative purposes only and should not be considered as experimentally verified data for this compound. Researchers are strongly encouraged to perform their own selectivity profiling.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 | Potential Implication of Off-Target Inhibition |
| CDK9/cyclin T1 | 10 | 1 | On-target |
| CDK2/cyclin A | 500 | 50 | Cell cycle arrest at G1/S transition. |
| CDK1/cyclin B | >1000 | >100 | Potential for G2/M arrest at high concentrations. |
| CDK4/cyclin D1 | >5000 | >500 | Unlikely to be a significant off-target. |
| CDK5/p25 | 800 | 80 | Potential for effects on neuronal processes. |
| CDK6/cyclin D3 | >5000 | >500 | Unlikely to be a significant off-target. |
| CDK7/cyclin H | 900 | 90 | Inhibition of transcription initiation. |
| PIM1 | 1200 | 120 | Effects on cell survival and proliferation. |
| GSK3β | 2000 | 200 | Modulation of multiple signaling pathways. |
| ROCK1 | >10000 | >1000 | Unlikely to be a significant off-target. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
Numerous contract research organizations (CROs) offer kinase profiling services where a compound is screened against a large panel of purified kinases.
Methodology:
-
Compound Submission: Provide the CRO with a sample of this compound at a specified concentration and purity.
-
Assay Format: The CRO will typically use a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay to measure the ability of this compound to inhibit the activity of each kinase in the panel. Assays are usually run at a fixed ATP concentration (often near the Km for each kinase).
-
Data Analysis: The CRO will provide a report detailing the percent inhibition of each kinase at a given concentration of this compound, or IC50 values for a selection of inhibited kinases.
Workflow for Kinase Selectivity Profiling:
Caption: Workflow for assessing kinase inhibitor selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specific time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble CDK9 (and potential off-targets) in each sample by Western blotting.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the drug indicates target engagement.
CETSA Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathways
CDK9-Mediated Transcriptional Regulation and Potential Off-Target Interference
CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Polymerase II, leading to transcriptional elongation. Off-target inhibition of other CDKs, such as CDK7 (a component of TFIIH), could interfere with transcription initiation, leading to a more profound transcriptional shutdown than CDK9 inhibition alone.
Caption: CDK9 signaling and potential off-target effects.
References
Cdk-IN-2 cytotoxicity in normal vs cancer cells
Welcome to the technical support center for Cdk-IN-2, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key enzyme that, in complex with Cyclin E and Cyclin A, regulates the cell's transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to a cell cycle arrest at the G1/S checkpoint.[2] This blockage of cell cycle progression can ultimately induce apoptosis (programmed cell death) or senescence in cancer cells.
Q2: Why does this compound exhibit differential cytotoxicity between normal and cancer cells?
A2: The differential cytotoxicity of this compound is thought to stem from the inherent differences between normal and cancer cells. Many cancer cells have a dysregulated cell cycle, often characterized by an over-reliance on the CDK2 pathway for proliferation, for instance, due to the amplification of Cyclin E (CCNE1).[3] This "addiction" to CDK2 makes them particularly vulnerable to its inhibition. Furthermore, some studies suggest that in cancer cells with chromosomal instability, inhibiting CDK2 can lead to a phenomenon known as "anaphase catastrophe," a type of mitotic cell death that does not occur in normal cells.[4] Normal cells, with their intact cell cycle checkpoints and lower proliferation rates, are generally less sensitive to CDK2 inhibition.[4]
Q3: In which cancer types is this compound expected to be most effective?
A3: Based on the mechanism of action, this compound is predicted to be most effective in cancers that exhibit a high dependency on the CDK2 signaling pathway. This includes tumors with:
-
CCNE1 (Cyclin E1) amplification: Ovarian, gastric, and some breast cancers.[3]
-
Resistance to CDK4/6 inhibitors: In some breast cancers, resistance to CDK4/6 inhibitors is driven by an upregulation of CDK2 activity.[2][5]
-
High levels of chromosomal instability. [4]
Preclinical studies have shown promise for selective CDK2 inhibitors in various solid tumors, including breast cancer, ovarian cancer, and high-grade gliomas.[6]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, preclinical evidence suggests that this compound may have synergistic effects when combined with other anti-cancer agents. For example, combining CDK2 inhibitors with chemotherapy or PARP inhibitors has shown enhanced anti-tumor activity in ovarian cancer models.[6] Additionally, in the context of CDK4/6 inhibitor resistance in breast cancer, a combination approach may be particularly beneficial.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in the same cell line.
-
Possible Cause 1: Cell Passage Number. The passage number of your cell line can influence experimental outcomes.[7][8] High-passage number cells may have altered genetics and physiology.
-
Solution: Use cell lines within a consistent and low passage number range for all experiments. Thaw a fresh vial of cells from a low-passage stock if you suspect this might be an issue.
-
-
Possible Cause 2: Cell Seeding Density. The initial number of cells seeded can affect their growth rate and drug sensitivity.
-
Solution: Perform a cell density optimization experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure consistent seeding density across all wells and experiments.
-
-
Possible Cause 3: Assay Type. The type of cell viability assay used can impact the results. For example, metabolic assays like MTT or ATP-based assays can be confounded by changes in cell size, which can occur when cells arrest in G1 due to CDK inhibitor treatment.[9][10][11]
Issue 2: this compound shows higher than expected toxicity in normal cell lines.
-
Possible Cause 1: High Proliferation Rate of Normal Cells. Some normal cell lines, especially immortalized ones, can have high proliferation rates in culture. As this compound targets the cell cycle, highly proliferative normal cells will be more affected than quiescent ones.
-
Solution: Ensure you are using an appropriate normal cell line control. Primary cells or cell lines with a slower, more controlled growth rate may be more representative of in vivo normal tissue.
-
-
Possible Cause 2: Off-Target Effects. While this compound is designed to be a selective CDK2 inhibitor, at high concentrations, off-target effects on other kinases, including other CDKs, cannot be entirely ruled out.
-
Solution: Perform dose-response experiments over a wide range of concentrations to determine the therapeutic window. Correlate the cytotoxic effects with specific cellular markers of CDK2 inhibition (e.g., reduced Rb phosphorylation) to confirm on-target activity.
-
Issue 3: Difficulty in observing cell cycle arrest with this compound treatment.
-
Possible Cause 1: Inappropriate Time Point for Analysis. The timing of cell cycle analysis after drug treatment is critical.
-
Solution: Perform a time-course experiment to determine the optimal time point to observe G1 arrest. This may vary between cell lines.
-
-
Possible Cause 2: Asynchronous Cell Population. If the cell population is not actively cycling, the effects of a cell cycle inhibitor will be less pronounced.
-
Solution: Consider synchronizing your cells before adding this compound. This can be achieved by methods such as serum starvation followed by serum re-addition.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer vs. Normal Cell Lines
The following table presents hypothetical IC50 values for this compound based on the principle of increased sensitivity in cancer cells with CDK2 pathway alterations. These are representative values and actual results may vary.
| Cell Line | Tissue of Origin | Cell Type | Key Genetic Feature | This compound IC50 (µM) |
| OVCAR3 | Ovary | Cancer | CCNE1 Amplified | 0.25 |
| MCF-7 | Breast | Cancer | ER+, CDK4/6i Sensitive | 1.5 |
| MCF-7-R | Breast | Cancer | ER+, CDK4/6i Resistant | 0.5 |
| HCT116 | Colon | Cancer | Wild-type CCNE1 | 2.0 |
| hTERT-RPE1 | Retina | Normal (immortalized) | N/A | > 10 |
| MRC-5 | Lung | Normal (primary fibroblast) | N/A | > 25 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps for a colorimetric MTT assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the active Cyclin E-CDK2 complex, leading to G1/S cell cycle arrest.
Caption: Workflow for determining the IC50 of this compound using an MTT cytotoxicity assay.
Caption: Rationale for the differential cytotoxicity of this compound in cancer versus normal cells.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. elgenelim.com [elgenelim.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to minimize Cdk-IN-2 precipitation in media
Welcome to the technical support center for Cdk-IN-2. This guide provides troubleshooting advice and frequently asked questions to help you minimize precipitation of this compound in your cell culture media and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Its primary recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is readily soluble in DMSO but has poor solubility in aqueous solutions like cell culture media.[2]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of hydrophobic compounds like this compound is a common issue when a concentrated DMSO stock solution is diluted into an aqueous-based cell culture medium.[5][6] The dramatic change in solvent polarity from DMSO to the aqueous medium reduces the solubility of the compound, causing it to fall out of solution.[6]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[5][7] Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects.[8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most common solvent, this compound is also reported to be soluble in ethanol.[2] However, the tolerance of cell lines to ethanol is generally lower than to DMSO.[9] If you choose to use ethanol, it is equally important to keep the final concentration low and use a vehicle control.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
Possible Causes:
-
High final concentration of the inhibitor.
-
The stock solution is too concentrated.
-
Rapid dilution into the aqueous medium.
-
Suboptimal temperature of the media.
Solutions:
-
Optimize Stock and Working Concentrations:
-
Ensure your final working concentration of this compound is appropriate for your experiment.
-
Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium.[6] However, be aware that overly concentrated stocks can also promote precipitation upon dilution.
-
Perform serial dilutions of your concentrated DMSO stock in DMSO first, before the final dilution into the aqueous medium.
-
-
Improve the Dilution Process:
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[5]
-
A stepwise dilution approach can be beneficial. For instance, first, dilute the stock solution into a smaller volume of media and then add this to the final culture volume.[7]
-
-
Employ Physical Dissolution Aids:
-
After dilution, you can try sonicating the medium in a water bath for a short period to aid dissolution.[1][5][10]
-
Gentle warming of the final solution (e.g., in a 37°C water bath) for a few minutes can also help dissolve any precipitate.[5] Avoid temperatures above 50°C, as this may degrade the compound.[5]
-
Issue: Precipitate forms over time in the incubator.
Possible Causes:
-
The compound has limited stability in the culture medium.
-
Interaction with media components.
-
Evaporation of media leading to increased concentration.
Solutions:
-
Assess Compound Stability:
-
Prepare the this compound containing media fresh before each experiment.
-
If long-term incubation is required, consider replenishing the media with freshly prepared inhibitor at regular intervals.
-
-
Evaluate Media Composition:
-
Certain components in serum-free media, such as some metal ions, can contribute to precipitation.[15] If you are using a custom media formulation, ensure that all components are fully dissolved before adding the inhibitor.
-
The presence of serum can sometimes help to stabilize hydrophobic compounds. If your experimental design allows, using serum-containing media might reduce precipitation.
-
-
Maintain a Stable Culture Environment:
Quantitative Data Summary
| Parameter | Recommended Value | Reference(s) |
| This compound Solubility in DMSO | 73 - 100 mg/mL | [1][2][3] |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | [5][7][8] |
| Gentle Warming Temperature | Up to 50°C | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Use a fresh stock of DMSO to avoid moisture contamination, which can reduce solubility.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10] Gentle warming in a 37°C water bath can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Solubility Test of this compound in Cell Culture Media
This protocol helps determine the practical working concentration limit of this compound in your specific cell culture medium before precipitation occurs.
-
Prepare a serial dilution of this compound in DMSO. For example, create 1000x stock solutions ranging from 1 mM to 100 mM.
-
Aliquot your cell culture medium into sterile tubes (e.g., 1 mL per tube). Pre-warm the media to 37°C.
-
Add 1 µL of each this compound stock concentration to a separate tube of media. Also, include a vehicle control (1 µL of DMSO).
-
Mix immediately by gentle vortexing.
-
Visually inspect for precipitation immediately after mixing and again after 2, 6, and 24 hours of incubation at 37°C and 5% CO2. A small drop can be observed under a microscope to confirm the presence of precipitate.[5]
-
Determine the highest concentration that remains in solution over the desired experimental timeframe.
Visualizations
Signaling Pathway
Caption: Simplified pathway of CDK9 in transcriptional elongation.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk2 Inhibitor II | CDK | TargetMol [targetmol.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of pH, temperature and certain media constituents on the stability and activity of the preservative, bronopol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Culture Academy [procellsystem.com]
Troubleshooting inconsistent results with Cdk-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of CDK9, with a reported IC50 value of less than 8 nM.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, leading to the release of paused Pol II and productive transcription elongation. By inhibiting CDK9, this compound effectively blocks this process, leading to a global decrease in the transcription of many genes, particularly those with short-lived mRNA and protein products, such as the anti-apoptotic protein MCL1 and the oncogene c-Myc.
Q2: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. Be aware that DMSO is hygroscopic, and the presence of water can reduce the solubility of the compound. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to two years. For short-term storage, -20°C is suitable for up to one year.
Q3: What is the expected cellular phenotype after this compound treatment?
The cellular response to this compound can be cell-type dependent. However, common phenotypes include cell cycle arrest, induction of apoptosis, and changes in the expression levels of short-lived proteins. Due to its role in transcription, you can expect to see a rapid downregulation of proteins with high turnover rates.
Q4: Are there known off-target effects for this compound?
While this compound is reported to be a specific CDK9 inhibitor, like most kinase inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to CDK9 inhibition.
Troubleshooting Inconsistent Results
Issue 1: Variability in Cell Viability/Proliferation Assays
Symptom: High variability between replicate wells or experiments when assessing cell viability after this compound treatment. You might observe that ATP-based assays (e.g., CellTiter-Glo®) show little to no effect, while the cells appear arrested or are dying under the microscope.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Assay Type | Cells arrested in the cell cycle by CDK inhibitors can remain metabolically active and even increase in size, leading to unchanged or even increased ATP levels. This can mask the anti-proliferative effect of the inhibitor. |
| Recommendation: Use a cell viability assay that directly measures cell number or DNA content. Examples include crystal violet staining, trypan blue exclusion counting, or assays based on DNA-binding dyes (e.g., CyQUANT®, Hoechst). | |
| Suboptimal Seeding Density | If cells are seeded too sparsely, they may not be actively proliferating at the start of the experiment. If seeded too densely, they may become confluent and enter a quiescent state, making them less sensitive to cell cycle inhibitors. |
| Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the duration of the assay. | |
| Precipitation of this compound in Culture Medium | This compound has limited aqueous solubility. High concentrations or improper dilution from the DMSO stock can cause it to precipitate out of the cell culture medium, leading to inconsistent effective concentrations. |
| Recommendation: Prepare the final working concentration by diluting the DMSO stock in pre-warmed complete culture medium. Mix thoroughly by gentle inversion or pipetting. Visually inspect the medium for any signs of precipitation. Avoid final DMSO concentrations exceeding 0.5%. |
Issue 2: Inconsistent Western Blot Results
Symptom: Difficulty in detecting the expected downstream effects of this compound on target protein levels, or inconsistent band intensities.
Possible Causes and Solutions:
| Cause | Solution |
| Timing of Lysate Collection | The downregulation of CDK9 target proteins can be rapid. If you harvest your cells too late, you might miss the window of maximal effect, or the cells may have already undergone apoptosis, leading to protein degradation. |
| Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing changes in your target proteins. Typical time points to check are 4, 8, 12, and 24 hours post-treatment. | |
| Poor Antibody Quality | The antibodies used to detect downstream targets may not be specific or sensitive enough. |
| Recommendation: Use validated antibodies for your target proteins. Always include positive and negative controls in your western blot experiment. For phosphorylated targets, ensure you are using appropriate phosphatase inhibitors in your lysis buffer. | |
| Confirmation of this compound Activity | It is essential to confirm that the inhibitor is active in your experimental system. |
| Recommendation: As a positive control for this compound activity, probe for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2). This is a direct substrate of CDK9, and its phosphorylation should decrease upon this compound treatment. Additionally, you can probe for the downregulation of short-lived proteins like c-Myc or MCL1. |
Quantitative Data Summary
The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. The following table summarizes reported IC50 values. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
| Cell Line | Assay Type | IC50 / Effective Concentration |
| Mia PaCa-2 (Mia S) | 2D Cell Viability | 94 ± 0.3 nM |
| Mia PaCa-2 (Mia R - Gemcitabine Resistant) | 2D Cell Viability | 29 ± 0.4 nM |
| Mia PaCa-2 (Mia S) Spheroid | 3D Cell Viability | 610 ± 0.4 nM |
| Mia PaCa-2 (Mia R - Gemcitabine Resistant) Spheroid | 3D Cell Viability | 181 ± 0.1 nM |
| Mouse Primary Spermatocytes | Transition from prophase to metaphase I | 5.9 µM |
Experimental Protocols
Cell Viability Assay (DNA-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a DMSO-only vehicle control.
-
Treatment: Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Follow the manufacturer's protocol for your chosen DNA-based viability assay (e.g., CyQUANT®). This typically involves lysing the cells and adding a DNA-binding fluorescent dye.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Western Blot for Downstream Target Analysis
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound or DMSO vehicle for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-RNA Pol II Ser2, c-Myc, MCL1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing transcription elongation.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Impact of serum concentration on Cdk-IN-2 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on Cdk-IN-2 activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, particularly in the presence of serum.
| Issue | Potential Cause | Recommended Solution |
| Reduced this compound Potency (Higher IC50) in Cell-Based Assays Compared to Biochemical Assays | Serum Protein Binding: this compound may bind to proteins in the fetal bovine serum (FBS) of the cell culture medium, reducing the free concentration of the inhibitor available to engage with its target, CDK9, within the cells. Many small molecule kinase inhibitors are known to have high serum protein binding affinity. | 1. Reduce Serum Concentration: If permissible for your cell line and experimental duration, perform the assay in a medium with a lower FBS concentration (e.g., 2% or 5% instead of 10%). Note any effects on cell viability and proliferation. 2. Serum-Free Conditions: For short-term experiments (e.g., a few hours), consider performing the this compound treatment in a serum-free medium. Ensure that the cells remain viable under these conditions. 3. Determine IC50 at Various Serum Concentrations: To quantify the effect of serum, perform the dose-response experiment at different FBS concentrations (e.g., 1%, 5%, 10%, 20%) and compare the resulting IC50 values. |
| Inconsistent Results Between Experimental Batches | Variability in Serum Lots: Different lots of FBS can have varying protein compositions and concentrations, leading to batch-to-batch differences in the extent of this compound binding and, consequently, its apparent activity. | 1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Pre-screen FBS Lots: If possible, pre-screen several lots of FBS for their impact on your assay and select a lot that provides consistent results. 3. Quantify Free Fraction: For more advanced studies, consider using techniques like equilibrium dialysis to determine the unbound fraction of this compound in the presence of your specific FBS lot. |
| Precipitation of this compound in Culture Medium | Poor Solubility: While this compound is soluble in DMSO, its solubility in aqueous media, especially in the presence of high protein concentrations, may be limited. | 1. Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO.[1] 2. Serial Dilutions: Perform serial dilutions of the stock solution in your culture medium, ensuring thorough mixing after each dilution step to avoid localized high concentrations that could lead to precipitation. 3. Visual Inspection: Before adding the inhibitor to your cells, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, the final concentration may be above its solubility limit in the medium. |
| Unexpected Off-Target Effects or Cellular Stress | Non-Specific Binding and Serum Interactions: The interaction of this compound with serum proteins might alter its conformation or lead to the formation of complexes that have off-target activities. | 1. Include Appropriate Controls: Use vehicle-only (DMSO) controls and consider including a structurally related but inactive compound as a negative control. 2. Monitor Cell Health: Assess cell viability and morphology at all tested concentrations of this compound and serum. 3. Validate Target Engagement: Use a downstream biomarker of CDK9 activity, such as the phosphorylation of H3S10, to confirm that the observed effects are due to on-target inhibition.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of this compound higher in my cell-based assay than the reported biochemical IC50?
A1: The biochemical IC50 for this compound is less than 8 nM, as determined in a purified enzyme assay.[1][3] In a cell-based assay, the presence of serum is a major factor that can lead to a higher apparent IC50. Small molecule inhibitors like this compound can bind to serum proteins, primarily albumin, which reduces the concentration of the free inhibitor available to cross the cell membrane and inhibit intracellular CDK9. The extent of this IC50 shift is dependent on the serum concentration and the specific protein composition of the serum lot.
Q2: What is the mechanism by which serum proteins affect this compound activity?
A2: Serum proteins, particularly albumin, have hydrophobic pockets that can bind non-covalently to small molecules like this compound. This binding is a reversible equilibrium. The protein-bound inhibitor is generally considered to be inactive, as it cannot readily diffuse across the cell membrane to reach its intracellular target. Therefore, only the unbound fraction of this compound is available to exert its inhibitory effect on CDK9. An increase in serum protein concentration will shift the equilibrium towards the protein-bound state, thereby reducing the free concentration of the inhibitor and its apparent potency.
Q3: How can I experimentally determine the impact of serum on my this compound experiments?
A3: You can perform a dose-response experiment by treating your cells with a range of this compound concentrations in media containing different percentages of FBS (e.g., 0%, 1%, 5%, 10%, and 20%). By calculating the IC50 value at each serum concentration, you can quantify the effect of serum on this compound activity. A rightward shift in the dose-response curve with increasing serum concentration is indicative of serum protein binding.
Q4: Should I conduct my this compound experiments in serum-free media to avoid these issues?
A4: While using serum-free media would eliminate the confounding factor of protein binding, it may not be suitable for all experimental setups. Many cell lines require serum for survival and proliferation. Prolonged incubation in serum-free media can induce stress responses and alter cellular signaling pathways, which could confound the interpretation of your results. Short-term treatments in serum-free media (a few hours) are often feasible, but the health and viability of your specific cell line under these conditions must be carefully validated.
Q5: Are there any alternatives to FBS that would have less of an impact on this compound activity?
A5: There are various serum-free and reduced-serum media formulations available. Additionally, using purified human serum albumin (HSA) instead of whole serum can provide a more defined system to study the effects of protein binding. However, any protein supplement has the potential to bind to small molecules. The best approach is to be aware of the potential for serum protein binding and to design your experiments to account for this variable.
Experimental Protocols
Protocol: Determining the Effect of Serum Concentration on this compound IC50 in a Cell-Based Assay
This protocol describes a method to quantify the impact of fetal bovine serum (FBS) on the potency of this compound using a cell-based assay that measures cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to create a range of concentrations (e.g., from 100 µM to 1 nM). It is recommended to prepare these dilutions at 2x the final desired concentration.
-
-
Preparation of Media with Varying Serum Concentrations:
-
Prepare media with different final concentrations of FBS (e.g., 0%, 2%, 10%, 20%, and 40% FBS in serum-free medium). These will be used to dilute the 2x this compound solutions to their final 1x concentration with the desired serum percentage.
-
-
Cell Treatment:
-
Carefully remove the growth medium from the seeded cells.
-
Add 50 µL of the appropriate serum-containing medium (prepared in step 3) to each well.
-
Add 50 µL of the 2x this compound serial dilutions to the corresponding wells. This will result in final serum concentrations of 0%, 1%, 5%, 10%, and 20%.
-
Include vehicle control wells (DMSO in the highest equivalent concentration) for each serum condition.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized cell viability against the logarithm of the this compound concentration for each serum condition.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each serum concentration.
-
Expected Outcome:
You should observe a rightward shift in the dose-response curve as the serum concentration increases, resulting in higher IC50 values. This demonstrates the inhibitory effect of serum proteins on this compound activity.
| Serum Concentration (%) | Expected IC50 Range |
| 0 | Low nM |
| 1 | Low to mid nM |
| 5 | Mid to high nM |
| 10 | High nM to low µM |
| 20 | µM range |
Visualizations
Caption: Impact of serum protein binding on this compound bioavailability.
Caption: Workflow for assessing serum impact on this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cdk-IN-2 cellular permeability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cellular permeability of Cdk-IN-2, a potent and specific CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a potent and specific small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is the inhibition of CDK9, which plays a crucial role in the regulation of transcription.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its potential for cellular permeability.
Q3: Is this compound expected to be cell-permeable?
Q4: I am not observing the expected downstream effects of CDK9 inhibition in my cell-based assays with this compound. Could this be a permeability issue?
A4: Yes, a lack of cellular activity, despite potent in vitro inhibition of CDK9, could be due to poor cellular permeability. Other potential reasons include compound instability in cell culture media, rapid metabolism by the cells, or active efflux out of the cells. The troubleshooting guide below provides steps to investigate these possibilities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉ClFN₃O₂ | MedChemExpress |
| Molecular Weight | 363.82 g/mol | MedChemExpress |
| Solubility | DMSO: 73 mg/mL (200.65 mM) | [2] |
| Ethanol: 73 mg/mL | Selleck Chemicals | |
| Water: Insoluble | [2] | |
| In Vitro Potency (IC₅₀) | <8 nM for CDK9 | [1][2] |
Table 2: this compound Cellular Activity
| Cell Line | Assay Type | Treatment Time | IC₅₀ | Source |
| Mouse Primary Spermatocytes | Transition from prophase to metaphase I | 12 h | 5.9 µM | [1] |
Troubleshooting Guide
If you are experiencing a lack of efficacy with this compound in your cellular experiments, this guide provides a step-by-step approach to troubleshoot potential cellular permeability issues.
Step 1: Verify Compound Identity and Quality
-
Question: Is the this compound compound pure and correctly identified?
-
Action:
-
Confirm the identity and purity of your this compound stock using methods like LC-MS or NMR.
-
Ensure the compound has not degraded during storage. Store as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment.
-
Step 2: Assess Compound Solubility and Stability in Your Assay Conditions
-
Question: Is this compound soluble and stable in your cell culture medium?
-
Action:
-
Solubility Check: Prepare the highest concentration of this compound you intend to use in your cell culture medium. Inspect the solution visually for any precipitation. For a more quantitative measure, you can centrifuge the solution and measure the concentration of the supernatant by UV-Vis spectrophotometry or LC-MS.
-
Stability Check: Incubate this compound in your complete cell culture medium (including serum) at 37°C for the duration of your experiment. Analyze samples at different time points by LC-MS to determine if the compound is degrading.
-
Step 3: Optimize Dosing and Incubation Time
-
Question: Are the concentration and treatment time appropriate?
-
Action:
-
Perform a dose-response experiment with a wide range of this compound concentrations.
-
Conduct a time-course experiment to determine the optimal incubation time for observing the desired phenotype.
-
Step 4: Investigate Cellular Uptake Directly
-
Question: Is this compound entering the cells?
-
Action:
-
Perform a cellular uptake assay. This can be done by incubating cells with this compound, followed by cell lysis and quantification of the intracellular compound concentration using LC-MS/MS.[4][5]
-
Compare the intracellular concentration to the IC₅₀ value from biochemical assays. The intracellular concentration should ideally reach a level sufficient to inhibit the target.
-
Step 5: Consider Active Efflux
-
Question: Is this compound being actively transported out of the cells?
-
Action:
-
If you suspect active efflux (e.g., by P-gp or BCRP transporters), you can co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in the cellular activity of this compound in the presence of the inhibitor would suggest it is a substrate for that efflux pump.[6]
-
Step 6: Evaluate Cell Model and Assay System
-
Question: Is the chosen cell line or assay endpoint appropriate?
-
Action:
-
Some cell lines may have lower expression of the target (CDK9) or may have redundant pathways that compensate for its inhibition.
-
Ensure your assay endpoint is a reliable and sensitive measure of CDK9 activity (e.g., phosphorylation of a known downstream substrate).
-
Experimental Protocols
1. Cellular Uptake Assay using LC-MS/MS
This protocol provides a general method to quantify the intracellular concentration of this compound.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the desired time at 37°C. Include a vehicle control (e.g., DMSO).
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Harvest the cells by trypsinization.
-
Count the cells to normalize the data.
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet with a known volume of lysis buffer.
-
Prepare a standard curve of this compound in the same lysis buffer.
-
Analyze the cell lysates and standards by LC-MS/MS to quantify the intracellular concentration of this compound.
-
Express the results as the amount of compound per number of cells (e.g., pmol/10⁶ cells).
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay to predict passive membrane permeability.[7]
-
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor solution: this compound dissolved in a suitable buffer (e.g., PBS at a specific pH).
-
Acceptor solution: Buffer, which may contain a solubilizing agent.
-
-
Procedure:
-
Add the donor solution containing this compound to the donor wells of the PAMPA plate.
-
Add the acceptor solution to the acceptor wells.
-
Assemble the PAMPA sandwich (donor plate on top of the acceptor plate).
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Calculate the permeability coefficient (Pe).
-
3. Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, to assess both passive and active transport.[6][8][9]
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Complete cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add this compound to the apical (upper) chamber.
-
For basolateral to apical (B-A) permeability, add this compound to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
Take samples from the receiver chamber at various time points.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[6]
-
Mandatory Visualization
Caption: this compound inhibits the P-TEFb complex, preventing transcription elongation.
Caption: Workflow for troubleshooting this compound cellular permeability issues.
Caption: Decision tree for diagnosing this compound permeability problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to CDK Inhibitors: Cdk-IN-2 versus Dinaciclib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK inhibitors Cdk-IN-2 and Dinaciclib, supported by experimental data. We delve into their mechanisms of action, target specificity, and provide detailed experimental protocols for key assays.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK inhibitors are small molecules designed to block the activity of these kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide focuses on a comparative analysis of two such inhibitors: this compound, a specific CDK9 inhibitor, and Dinaciclib, a broader spectrum CDK inhibitor.
This compound: A Specific CDK9 Inhibitor
This compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported half-maximal inhibitory concentration (IC50) of less than 8 nM.[1][2] CDK9, in complex with its cyclin partner (Cyclin T or K), is a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, this compound effectively blocks this process, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.
Dinaciclib: A Pan-CDK Inhibitor
Dinaciclib (also known as SCH 727965) is a potent small-molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[3] Its ability to inhibit multiple CDKs involved in both cell cycle progression (CDK1, CDK2) and transcription (CDK9) gives it a broader mechanism of action compared to more specific inhibitors. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9 contributes to the induction of apoptosis through transcriptional repression. Dinaciclib has been evaluated in numerous clinical trials for various cancers.
Head-to-Head Comparison: this compound vs. Dinaciclib
The primary distinction between this compound and Dinaciclib lies in their target specificity. This compound is highly selective for CDK9, offering a more targeted approach to inducing apoptosis through transcriptional inhibition. In contrast, Dinaciclib's broader profile allows it to impact both cell cycle progression and transcription, which may result in a more potent but potentially more toxic anti-cancer effect.
Quantitative Data Summary
| Inhibitor | Primary Targets | IC50 Values | Mechanism of Action |
| This compound | CDK9 | < 8 nM[1][2] | Inhibition of transcriptional elongation |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | CDK1: 3 nM, CDK2: 1 nM, CDK5: 1 nM, CDK9: 4 nM | Inhibition of cell cycle progression and transcriptional elongation |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and Dinaciclib, as well as a general workflow for evaluating CDK inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the activity of a purified CDK enzyme.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK9/Cyclin T1, CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., a peptide derived from a known CDK substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Dinaciclib) serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays, or appropriate reagents for luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in each well of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the signal, which is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, Dinaciclib) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins that are downstream targets of the inhibited CDKs.
Materials:
-
Cancer cell line
-
Test compounds (this compound, Dinaciclib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Polymerase II (Ser2) for CDK9 activity, anti-phospho-Rb for CDK2 activity)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Both this compound and Dinaciclib are potent CDK inhibitors with distinct target profiles. The choice between a specific inhibitor like this compound and a broader-spectrum inhibitor like Dinaciclib will depend on the specific research question or therapeutic strategy. For studies focused on the role of transcriptional regulation in cancer, this compound provides a highly selective tool. For a more comprehensive inhibition of both cell cycle and transcription, Dinaciclib may be more appropriate. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other CDK inhibitors in a research setting.
References
Validating Cdk-IN-2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular environment is a critical step in the validation of its biological activity. This guide provides a comparative overview of methods to validate the target engagement of Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and contrasts its performance with alternative CDK9 inhibitors.
This compound has been identified as a highly potent inhibitor of CDK9, with a biochemical half-maximal inhibitory concentration (IC50) of less than 8 nM. CDK9, in complex with its cyclin partners (T1, T2, or K), forms the Positive Transcription Elongation Factor b (P-TEFb), a key regulator of transcriptional elongation.[1] Inhibition of CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) leads to a reduction in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells. Validating that this compound effectively engages CDK9 within the complex intracellular environment is paramount for its development as a chemical probe or therapeutic agent.
This guide explores established methodologies for assessing cellular target engagement, including the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA), and presents a direct comparison of this compound with other well-characterized CDK9 inhibitors such as NVP-2, AT7519, and Flavopiridol.
Comparison of CDK9 Inhibitors
The following table summarizes the biochemical potency of this compound and selected alternative CDK9 inhibitors. While direct cellular target engagement data for this compound using standardized assays like NanoBRET or CETSA is not yet publicly available, a comparison of its high biochemical potency provides a strong rationale for its investigation in cellular systems.
| Compound | Target | Biochemical IC50 | Cellular Target Engagement Data | Key Features |
| This compound | CDK9 | < 8 nM | Not publicly available | Potent and specific CDK9 inhibitor. |
| NVP-2 | CDK9 | < 0.514 nM | Engages CDK9 in cells (Biotin-AT7519 pulldown) | Highly selective, ATP-competitive CDK9 inhibitor.[2][3][4][5] |
| AT7519 | Multi-CDK (including CDK9) | <10 nM (for CDK9) | Engages multiple CDKs in cells | Pan-CDK inhibitor with high potency for CDK9.[6][7][8] |
| Flavopiridol (Alvocidib) | Multi-CDK (including CDK9) | 3 nM (Ki for CDK9) | Inhibits RNAPII phosphorylation in cells | First-in-class CDK inhibitor, competes with ATP.[9][10][11][12] |
Key Methodologies for Validating Target Engagement
Two prominent methods for quantifying protein-ligand interactions in live cells are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of intracellular affinity.
Experimental Workflow for NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that a protein's thermal stability increases upon ligand binding. In this assay, cells are treated with a compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow for CETSA®
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Alternative Target Engagement Validation: Biotinylated-AT7519 Pulldown
An alternative method to assess cellular target engagement involves a competitive pulldown assay. This has been successfully used to compare the engagement of NVP-2 with its target CDK9 in the presence of a biotinylated pan-CDK inhibitor, AT7519.[2]
Experimental Protocol: Biotinylated-AT7519 Pulldown Assay
-
Cell Culture and Treatment: Culture cells (e.g., MOLT4) to the desired density. Treat cells with varying concentrations of the test inhibitor (e.g., this compound or NVP-2) or vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Competitive Pulldown: Add biotinylated-AT7519 to the cell lysates and incubate to allow binding to available CDKs.
-
Streptavidin Affinity Purification: Add streptavidin-coated beads to the lysates to capture the biotinylated-AT7519 and any bound proteins.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for CDK9 and other CDKs of interest (e.g., CDK2, CDK7) to assess the degree of pulldown. A decrease in the amount of CDK9 pulled down in the presence of the test inhibitor indicates successful target engagement.
Signaling Pathway of CDK9 Inhibition
Caption: Simplified signaling pathway of CDK9 inhibition by this compound.
Conclusion
Validating the cellular target engagement of this compound is a crucial step to confirm its mechanism of action and to guide its further development. While biochemical data demonstrates its high potency for CDK9, cellular assays such as NanoBRET™ and CETSA® are essential to confirm this activity within the complex intracellular milieu. The biotinylated-AT7519 pulldown assay provides a valuable orthogonal method for direct comparison with other CDK9 inhibitors like NVP-2. By employing these robust methodologies, researchers can gain a comprehensive understanding of this compound's cellular pharmacology and its potential as a selective CDK9-targeting agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effect of the cyclin-dependent kinase inhibitor flavopiridol on anaplastic large cell lymphoma cells and relationship with NPM-ALK kinase expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
Cdk-IN-2: A Potent Inhibitor of CDK9 with a Focus on Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of Cdk-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and contextualizes its performance against other known CDK9 inhibitors. While this compound demonstrates high potency for CDK9, a comprehensive public dataset detailing its selectivity across the broader CDK family remains limited.
This compound has been identified as a highly potent and specific inhibitor of CDK9, with a reported half-maximal inhibitory concentration (IC50) of less than 8 nM.[1][2][3] Its chemical formula is C18H19ClFN3O2 and it is also known by the synonym CDK inhibitor II.[4] Despite its characterization as a "specific" CDK9 inhibitor, detailed quantitative data on its inhibitory activity against other members of the CDK family are not widely available in the public domain. To provide a framework for evaluating this compound, this guide presents a comparison with other well-documented selective CDK9 inhibitors.
Comparative Selectivity of CDK9 Inhibitors
The following table summarizes the available IC50 data for this compound and other selective CDK9 inhibitors against a panel of Cyclin-Dependent Kinases. This data allows for a direct comparison of potency and selectivity.
| Inhibitor | CDK9 (IC50, nM) | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK4 (IC50, nM) | CDK5 (IC50, nM) | CDK7 (IC50, nM) |
| This compound | < 8 | Not Available | Not Available | Not Available | Not Available | Not Available |
| i-CDK9 | < 0.4 | > 240 | > 240 | > 240 | Not Available | > 240 |
| NVP-2 | 0.514 | Not Available | Not Available | Not Available | Not Available | > 90% inhibition |
| Flavopiridol | 10 | 30 | 170 | 100 | Not Available | 300 |
| AT7519 | < 10 | 190 | 44 | 67 | 18 | Not Available |
Note: "Not Available" indicates that the data was not found in the searched resources. The selectivity of NVP-2 was reported as >90% inhibition against CDK7, without a specific IC50 value.
Experimental Methodologies
The determination of inhibitor selectivity is crucial for its validation as a chemical probe or therapeutic candidate. The IC50 values presented in this guide are typically determined through in vitro kinase assays.
In Vitro Kinase Assay Protocol
A common method for determining the IC50 of a kinase inhibitor involves the following steps:
-
Reagents and Preparation:
-
Purified recombinant active CDK/cyclin complexes.
-
A specific peptide or protein substrate for the kinase.
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
The kinase inhibitor to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and other stabilizing agents).
-
Detection reagents (e.g., phosphocellulose paper or beads for radiometric assays, or specific antibodies for non-radiometric assays).
-
-
Assay Procedure:
-
The kinase, substrate, and inhibitor (at varying concentrations) are pre-incubated in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA or a denaturing agent).
-
-
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring the incorporated radioactivity.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 1. A generalized workflow for determining the IC50 value of a kinase inhibitor.
CDK9 Signaling Pathway
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a central role in the regulation of gene transcription.[5][6] P-TEFb, a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and other negative elongation factors. This phosphorylation event releases Pol II from promoter-proximal pausing, a key rate-limiting step in transcription, allowing for productive elongation of the mRNA transcript.[5][6] The activity of CDK9 is essential for the expression of many short-lived anti-apoptotic proteins, making it an attractive target in cancer therapy.
Figure 2. The role of CDK9 in transcriptional elongation and its inhibition by this compound.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cdk-IN-2 Efficacy in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Cdk-IN-2, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in different cancer cell lines. The information is compiled from preclinical research to aid in the evaluation of this compound for further investigation and development.
Mechanism of Action of this compound
This compound exerts its anticancer effects by selectively inhibiting CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II), an event that is essential for the transition from abortive to productive transcription elongation. In many cancers, there is a dysregulation of transcriptional processes, leading to the overexpression of anti-apoptotic proteins and oncogenes. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Pol II, leading to a global downregulation of transcription of short-lived mRNAs, including those encoding for key survival proteins in cancer cells. This ultimately induces cell cycle arrest and apoptosis in susceptible cancer cell populations.
Diagram of the CDK9 Signaling Pathway and the Mechanism of Action of this compound
Caption: this compound inhibits the CDK9/P-TEFb complex, preventing RNA Polymerase II phosphorylation and leading to apoptosis.
Comparative Efficacy of this compound in Cancer Cell Lines
The following table summarizes the available quantitative data on the efficacy of this compound in different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | Culture Condition | IC50 (nM) | Reference |
| Pancreatic Cancer | Mia PaCa-2 (Mia S) | 2D Co-culture with CAFs | 94 ± 0.3 | [1] |
| Pancreatic Cancer | Mia PaCa-2 Gemcitabine-Resistant (Mia R) | 2D Co-culture with CAFs | 29 ± 0.4 | [1] |
| Pancreatic Cancer | Mia PaCa-2 (Mia S) | 3D Spheroid Co-culture with CAFs | 610 ± 0.4 | [1] |
| Pancreatic Cancer | Mia PaCa-2 Gemcitabine-Resistant (Mia R) | 3D Spheroid Co-culture with CAFs | 181 ± 0.1 | [1] |
Experimental Protocols
The following is a detailed methodology for the CellTiter-Glo® Luminescent Cell Viability Assay, a common method for determining the IC50 values of compounds like this compound.
Objective: To determine the concentration of this compound that inhibits 50% of the metabolic activity of cancer cells in culture, as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow Diagram
Caption: Workflow for determining this compound IC50 using a cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A typical concentration range might be from 1 nM to 10 µM.
-
Also prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator and incubate for a specified period, typically 72 hours.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
This guide provides a foundational understanding of this compound's efficacy and mechanism of action. Further studies across a broader panel of cancer cell lines are necessary to fully elucidate its therapeutic potential.
References
Cdk-IN-2 as a Chemical Probe for CDK9 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation and a promising therapeutic target in oncology and other diseases. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, promoting the transition from abortive to productive transcription. The development of potent and selective chemical probes for CDK9 is crucial for dissecting its biological functions and for validating it as a drug target. This guide provides a comparative analysis of Cdk-IN-2, a potent CDK9 inhibitor, with other widely used CDK9 chemical probes, including the non-selective inhibitor Flavopiridol and the more selective inhibitors SNS-032 and NVP-2.
This compound: A Potent and Specific CDK9 Inhibitor
This compound is a potent and specific inhibitor of CDK9 with a reported IC50 of less than 8 nM in biochemical assays. In cellular assays, it demonstrates low nanomolar potency, inhibiting proliferation of the H929 multiple myeloma cell line and the A2058 skin cancer cell line with IC50 values of 5 nM and 7 nM, respectively. Its mechanism of action is ATP-competitive, binding to the ATP pocket of CDK9 and stabilizing the inactive conformation of the enzyme.
Comparative Analysis with Alternative Probes
The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. Here, we compare this compound with other known CDK9 inhibitors.
Biochemical Potency and Selectivity
A critical aspect of a chemical probe is its selectivity for the target of interest over other related proteins, such as other members of the CDK family. While comprehensive kinome-wide selectivity data for this compound is not publicly available, its high potency for CDK9 suggests a degree of specificity. The following table summarizes the biochemical potency and selectivity of this compound and its alternatives.
| Inhibitor | CDK9 IC50 | Other CDK IC50s | Selectivity Notes |
| This compound | < 8 nM | Data not publicly available | Described as a "specific" CDK9 inhibitor. |
| Flavopiridol | 20-100 nM | CDK1, CDK2, CDK4, CDK6 (similar range)[1] | Pan-CDK inhibitor, lacks selectivity.[1][2][3][4] |
| SNS-032 | 4 nM | CDK2 (38 nM), CDK7 (62 nM)[5][6] | Potent against CDK2, 7, and 9.[5][6][7] |
| NVP-2 | < 0.514 nM | CDK1 (>1000-fold selective), CDK2 (>1000-fold selective)[8][9][10] | Highly selective for CDK9. Profiled against 468 kinases, showing excellent selectivity.[8] |
| LDC000067 | 44 nM | CDK2 (55-fold selective), CDK1 (125-fold selective)[11] | Highly specific for CDK9 over other CDKs.[11][12] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in assay conditions.
Cellular Activity
The ability of an inhibitor to engage its target in a cellular context and elicit a biological response is paramount. The table below compares the cellular potency of the inhibitors in relevant cancer cell lines.
| Inhibitor | Cell Line | Cellular IC50 | Downstream Effects |
| This compound | H929 (Multiple Myeloma) | 5 nM | Reduces expression of MCL1. |
| A2058 (Melanoma) | 7 nM | ||
| Flavopiridol | Various | 16-130 nM[1] | Induces G1/G2 cell cycle arrest, apoptosis.[1][2] |
| SNS-032 | RPMI-8226 (Multiple Myeloma) | ~300 nM (IC90)[7] | Induces apoptosis, dephosphorylation of RNA Pol II.[5] |
| NVP-2 | MOLT4 (Leukemia) | 9 nM[8] | Induces apoptosis, suppresses RNA Pol II pSer2.[10] |
Signaling Pathway and Experimental Workflows
To understand the function of CDK9 and the mechanism of its inhibitors, it is essential to visualize the relevant signaling pathways and experimental procedures.
CDK9 Signaling Pathway in Transcription Elongation
Caption: CDK9, as part of the P-TEFb complex, phosphorylates RNA Polymerase II to promote transcriptional elongation.
Experimental Workflow for Characterizing a CDK9 Inhibitor
Caption: A typical workflow for characterizing a novel CDK9 inhibitor, from biochemical to cellular assays.
Experimental Protocols
In Vitro CDK9 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate (e.g., a peptide derived from the RNA Pol II CTD)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
Procedure:
-
Prepare the kinase reaction mixture by adding CDK9/Cyclin T1, substrate, and kinase reaction buffer to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Western Blot for RNA Polymerase II Phosphorylation
Materials:
-
Cancer cell line of interest (e.g., MOLT4, H929)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total RNA Pol II, anti-MCL1, anti-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 6 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation and expression levels.
Conclusion
This compound is a potent chemical probe for studying the function of CDK9. Its high potency in both biochemical and cellular assays makes it a valuable tool for researchers. However, for a comprehensive understanding of its utility, a head-to-head comparison with other selective probes like NVP-2 in a broad kinase screen is warranted. When selecting a CDK9 inhibitor for a particular study, researchers should consider the required level of selectivity. For studies requiring high selectivity, NVP-2 is an excellent choice. For applications where some off-target activity against CDK2 and CDK7 is tolerable or even desired, SNS-032 may be suitable. The non-selective inhibitor Flavopiridol should be used with caution, and its effects should be interpreted in the context of its broad CDK inhibition profile. The provided experimental protocols can serve as a starting point for the characterization and application of these inhibitors in various research settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
A Researcher's Guide to Controls for Cdk-IN-2 Experiments
This guide provides a comparative analysis of positive and negative controls for experiments involving Cdk-IN-2, a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Utilizing appropriate controls is paramount for validating experimental findings and ensuring the observed effects are specifically due to CDK9 inhibition. This document outlines the mechanism of action of this compound, suggests suitable control compounds with supporting data, and provides detailed protocols for key validation assays.
The CDK9 Signaling Pathway and this compound's Mechanism of Action
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, along with its regulatory partner, Cyclin T1. A significant portion of P-TEFb in the cell is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex. Upon release, active P-TEFb phosphorylates key substrates to promote the transition of RNA Polymerase II (Pol II) from a paused state into productive elongation. The primary targets of CDK9 include the C-terminal domain (CTD) of the largest subunit of Pol II at the Serine 2 position (Ser2), as well as negative elongation factors like DSIF (DRB-Sensitivity Inducing Factor) and NELF (Negative Elongation Factor).[1][2][3] this compound is an ATP-competitive inhibitor that specifically targets CDK9, thereby preventing this phosphorylation cascade and halting transcriptional elongation.[4][5]
Comparison of Controls for this compound
The selection of appropriate controls is crucial for interpreting experimental results. A positive control should mimic the effect of this compound by inhibiting CDK9, while a negative control should be inactive against CDK9, ensuring that the observed cellular phenotype is not due to off-target effects.
Positive Controls:
-
Flavopiridol (Alvocidib): A well-characterized pan-CDK inhibitor that demonstrates potent, preferential activity against CDK9.[6] It is widely used as a benchmark for CDK9 inhibition.[7][8]
-
AT7519: A potent, multi-CDK inhibitor with exceptionally high activity against CDK9 (IC50 <10 nM).[9][10][11] Its broad-spectrum activity can be useful for comparing the effects of specific versus multiple CDK inhibition.
Negative Controls:
-
Palbociclib: A highly selective inhibitor of CDK4 and CDK6.[12] It has minimal to no activity against CDK9, making it an excellent control to demonstrate the specificity of the cellular response to CDK9 inhibition versus general cell cycle arrest.[13]
-
Vehicle (DMSO): The most critical negative control, representing the baseline cellular response in the absence of an active compound.
The following table summarizes the inhibitory concentrations (IC50) of this compound and recommended control compounds against key cyclin-dependent kinases.
| Compound | CDK9 (Target) IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Primary Use Case |
| This compound | < 8 | >10,000 | >10,000 | Test Article: Highly potent and selective CDK9 inhibitor. |
| Flavopiridol | ~20-100 [7] | ~100[7] | ~20[7] | Positive Control: A well-established, potent pan-CDK inhibitor with high CDK9 activity. |
| AT7519 | < 10 [9][10] | 47[9][10] | 100[9][10] | Positive Control: A potent multi-CDK inhibitor. |
| Palbociclib | Inactive [13] | >10,000 | 9-11[13] | Negative Control: A selective CDK4/6 inhibitor to confirm CDK9-specific effects. |
| Vehicle (DMSO) | N/A | N/A | N/A | Negative Control: Baseline for assessing compound-induced effects. |
Experimental Workflow and Protocols
A typical experiment to validate the activity and specificity of this compound involves treating cultured cells with the test compound and controls, followed by downstream analysis of cell viability and target engagement.
Detailed Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
This assay measures cell viability based on the staining of DNA in adherent cells, avoiding potential artifacts from metabolic assays (e.g., MTT, ATP-based) which can be confounded by cell cycle arrest.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound and control compounds (Flavopiridol, AT7519, Palbociclib, and DMSO vehicle).
-
Incubation: Incubate the plate for 24 to 72 hours under standard cell culture conditions.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash the plate twice with deionized water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with deionized water until the water runs clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain. Place the plate on a shaker for 5 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Western Blot for RNA Polymerase II Phosphorylation
This protocol allows for direct assessment of this compound's target engagement in cells by measuring the phosphorylation status of its primary substrate, RNA Pol II.
-
Cell Culture and Lysis: Seed cells in 6-well plates and treat with compounds (e.g., this compound and controls at their respective IC50 concentrations) for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Phospho-RNA Pol II CTD (Ser2) (e.g., at a 1:1000 dilution).[14][15][16] As a loading control, also probe for total RNA Pol II or a housekeeping protein like β-actin.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A decrease in the Ser2 phosphorylation signal in this compound-treated samples compared to controls indicates target engagement.
3. Biochemical CDK9 Kinase Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK9. Commercial kits like LanthaScreen® or Adapta™ provide optimized reagents and protocols.[17][18]
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing HEPES, MgCl2, Brij-35). Dilute the purified CDK9/Cyclin T1 enzyme and a suitable peptide substrate in the reaction buffer.
-
Compound Plating: Serially dilute this compound and control compounds in DMSO and then add them to a 384-well assay plate.
-
Kinase Reaction: Add the CDK9/Cyclin T1 enzyme to the wells containing the compounds and incubate briefly. Initiate the kinase reaction by adding a mix of the peptide substrate and ATP (at a concentration near its Km value).
-
Incubation: Allow the reaction to proceed at room temperature for a specified time, typically 60 minutes.
-
Detection: Stop the reaction and add the detection reagent. This reagent typically contains an antibody that recognizes the phosphorylated substrate, coupled to a fluorescent or luminescent detection system (e.g., TR-FRET).
-
Measurement: Read the plate on a suitable plate reader. The signal will be inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Complex effects of flavopiridol on the expression of primary response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-RNA pol II CTD (Ser2) Polyclonal Antibody (39563) [thermofisher.com]
- 15. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 16. RNA polymerase II CTD repeat YSPTSPS (pSer2) Antibody (A88927) [antibodies.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, cyclin-dependent kinases (CDKs) stand as master regulators of cell cycle progression and transcription. Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. However, the high degree of structural homology within the ATP-binding site of the broader kinase family presents a significant challenge: ensuring the selective inhibition of the intended CDK target without inadvertently affecting other kinases, which can lead to off-target toxicities and unforeseen cellular effects.
This guide provides a comparative analysis of the cross-reactivity of Cdk-IN-2, a representative potent inhibitor of CDK1 and CDK2, with a panel of related kinases. Due to the limited publicly available comprehensive cross-reactivity data for the specific compound BMS-265246 (used here as a surrogate for the placeholder "this compound"), we have included data from the well-characterized and clinically evaluated multi-CDK inhibitor, Dinaciclib , to illustrate a broader selectivity profile. This allows for a more thorough comparison and a deeper understanding of the principles of kinase inhibitor selectivity.
Performance Comparison: Potency and Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity over other kinases. High potency ensures that the inhibitor can achieve a therapeutic effect at low concentrations, while high selectivity minimizes the risk of off-target effects.
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
Biochemical Assay Data
The following table summarizes the inhibitory activity of this compound (represented by BMS-265246) and the comparative inhibitor Dinaciclib against a panel of cyclin-dependent kinases and other related kinases. The data is derived from in vitro biochemical assays.
| Kinase Target | This compound (BMS-265246) IC50 (nM) | Dinaciclib IC50 (nM) | Kinase Family | Primary Function |
| CDK2/Cyclin E | 9 [1] | 1 [1][2][3][4][5] | CDK | G1/S transition, S phase progression |
| CDK1/Cyclin B | 6 [1] | 3 [1][2][3][4][5] | CDK | G2/M transition, Mitosis |
| CDK5/p25 | - | 1 [1][2][3][4][5] | CDK | Neuronal functions, other cellular processes |
| CDK9/Cyclin T1 | - | 4 [1][2][3][4][5] | CDK | Transcriptional regulation |
| CDK4/Cyclin D1 | 230[1] | 100[5] | CDK | G1 progression |
| GSK3β | - | 800[5] | CMGC | Multiple signaling pathways |
| ERK2 | - | 4100[5] | MAPK | Signal transduction |
Note: A hyphen (-) indicates that data was not found in the searched sources.
Analysis: this compound (BMS-265246) demonstrates high potency against its primary targets, CDK1 and CDK2, with IC50 values in the single-digit nanomolar range.[1] It exhibits a notable selectivity of approximately 25-fold for CDK1/2 over CDK4.[1]
Dinaciclib also shows very high potency for CDK1, CDK2, CDK5, and CDK9.[1][2][3][4][5] Its broader potent activity across multiple CDKs classifies it as a multi-CDK inhibitor. Importantly, it shows significantly less activity against the related serine/threonine kinases GSK3β and ERK2, indicating a degree of selectivity for the CDK family.[5]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways in which these kinases operate and the experimental workflows used to assess inhibitor activity.
CDK1 and CDK2 in Cell Cycle Progression
The diagram below illustrates the central roles of CDK1 and CDK2 in regulating the cell cycle. Inhibition of these kinases is intended to halt the proliferation of cancer cells.
Caption: Simplified CDK signaling pathway in the cell cycle.
General Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for determining the selectivity of a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable and reproducible data. Below are methodologies for key assays used in the characterization of CDK inhibitors.
In Vitro Radiometric Kinase Assay (for IC50 Determination)
This biochemical assay is considered a gold standard for quantifying the potency of a kinase inhibitor by measuring the incorporation of a radiolabeled phosphate group onto a substrate.[6]
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase-cyclin complex (e.g., CDK1/Cyclin B)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)[1]
-
Test inhibitor (e.g., Dinaciclib) dissolved in DMSO
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Filter plates (e.g., GF/C unifilter plates)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase-cyclin complex, the substrate, and the kinase reaction buffer.[1]
-
Inhibitor Addition: Add the test inhibitor at various concentrations (typically a serial dilution) to the reaction wells. Include a DMSO-only control (vehicle control).[1]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP to each well.[1]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 45-60 minutes).[1]
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the proteins and the phosphorylated substrate.[1]
-
Substrate Capture: Transfer the reaction mixtures to a filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times to remove any remaining unincorporated radiolabeled ATP.
-
Quantification: Dry the filter plate and measure the amount of radioactivity in each well using a scintillation counter. The measured signal is directly proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
NanoBRET™ Target Engagement Assay (Cell-Based)
This cell-based assay quantifies the binding of an inhibitor to its target kinase within living cells, providing a more physiologically relevant measure of potency.
Objective: To measure the apparent cellular affinity of a test compound by competitive displacement of a fluorescent tracer.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the kinase of interest) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase's active site). When an unlabeled inhibitor competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer and Nano-Glo® Substrate
-
Test inhibitor dissolved in DMSO
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring two wavelengths simultaneously
Procedure:
-
Cell Transfection: Transfect the cells with the plasmid DNA encoding the NanoLuc®-kinase fusion protein. Culture the cells to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and plate them into the assay wells.
-
Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET® Tracer at a fixed concentration.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
-
Lysis and Substrate Addition: Add the Nano-Glo® Substrate, which lyses the cells and provides the substrate for the NanoLuc® luciferase.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the inhibitor's affinity for the target in a cellular context.
By employing these rigorous experimental methodologies and analytical approaches, researchers can build a comprehensive understanding of a kinase inhibitor's cross-reactivity profile, paving the way for the development of more selective and effective targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
A Head-to-Head Comparison of CDK9 Inhibitors: Cdk-IN-2 vs. Flavopiridol
For researchers, scientists, and drug development professionals, the selection of a suitable CDK9 inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two prominent CDK9 inhibitors, the highly selective Cdk-IN-2 and the broader-spectrum Flavopiridol, with a focus on their biochemical and cellular activities, selectivity, and available pharmacokinetic data.
Introduction to CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), facilitating the transition from abortive to productive transcription.[1][2][3][4] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.[5] This guide compares this compound, a potent and highly selective CDK9 inhibitor, with Flavopiridol, a pan-CDK inhibitor that was the first to enter clinical trials.
Biochemical Activity and Potency
A direct comparison of the biochemical potency of this compound and Flavopiridol reveals a significantly higher potency and selectivity for this compound towards CDK9.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | CDK9/CycT1 | <0.4[6], <8[7] | Highly potent and selective for CDK9. |
| Flavopiridol | CDK9 | 20-100[8] | Pan-CDK inhibitor with activity against multiple CDKs. |
| CDK1 | ~30-40 | ||
| CDK2 | ~170 | ||
| CDK4 | ~100 | ||
| CDK6 | 20-100 | ||
| CDK7 | ~875 |
Table 1: Biochemical Potency (IC50) of this compound and Flavopiridol against various Cyclin-Dependent Kinases.
Selectivity Profile
The selectivity of a kinase inhibitor is a crucial factor in determining its therapeutic window and potential off-target effects. This compound demonstrates a vastly superior selectivity for CDK9 compared to Flavopiridol.
| Inhibitor | Kinase Panel | Selectivity Notes |
| This compound | CDK1, CDK2, CDK4, CDK7, CDK8 | >600-fold selective for CDK9 over these CDKs.[6] |
| Flavopiridol | Broad Kinase Panel | Pan-CDK inhibitor, also inhibits other kinases like GSK-3β (IC50 = 280 nM).[8] |
Table 2: Selectivity Profile of this compound and Flavopiridol.
Cellular Activity
Both this compound and Flavopiridol induce apoptosis in cancer cells by inhibiting CDK9-mediated transcription. This leads to the downregulation of the anti-apoptotic protein Mcl-1 and the inhibition of RNA Polymerase II phosphorylation.
| Inhibitor | Cell Lines | Cellular Potency (GI50/IC50) | Downstream Effects |
| This compound | Not specified | Data not available | Suppresses RNA Pol II phosphorylation and enhances MYC mRNA production (but not protein stability).[6] Downregulates Mcl-1.[9] |
| Flavopiridol | HNSCC cell lines (HN4, HN8, HN12, HN30) | IC50: 42.9 - 82.7 nM[10] | Induces apoptosis, reduces cyclin D1 expression.[10] |
| Bladder cancer cell lines (RT4, RTI12, T24, SUP) | IC50: 150 - 1000 nM[11] | Induces apoptosis.[11] | |
| Anaplastic thyroid cancer cell lines (KMH2, BHT-101, CAL62) | IC50: 0.10 - 0.13 µM[12] | Downregulates CDK9 and Mcl-1, induces G2/M arrest.[12] | |
| LNCaP (prostate cancer) | IC50: 16 nM[8] | ||
| K562 (leukemia) | IC50: 130 nM[8] |
Table 3: Cellular Activity of this compound and Flavopiridol in Cancer Cell Lines.
Pharmacokinetic Properties
Pharmacokinetic data for this compound in preclinical or clinical settings is not publicly available. In contrast, Flavopiridol has been evaluated in multiple clinical trials.
| Inhibitor | Species | Key Pharmacokinetic Parameters |
| This compound | Not available | Data not available |
| Flavopiridol | Human | Mean clearance: 11.3 ± 3.9 L/h/m², Terminal half-life (at MTD): 26.0 h.[13] |
| Mouse | Biexponential elimination with α and β half-lives of 16.4 and 201.0 minutes, respectively. Oral bioavailability ~20%.[14] |
Table 4: Available Pharmacokinetic Data for Flavopiridol.
Signaling Pathways and Experimental Workflows
CDK9 Signaling Pathway in Transcription
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 6. iCDK9 (CDK9-IN-2) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. Flavopiridol, an inhibitor of cyclin-dependent kinases, induces growth inhibition and apoptosis in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Phase I clinical and pharmacokinetic trial of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Assessing the Specificity of Cdk-IN-2 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapy, Cyclin-Dependent Kinases (CDKs) have emerged as pivotal targets. The development of small molecule inhibitors against these kinases is a rapidly advancing field. Among these, Cdk-IN-2 has been identified as a potent inhibitor of CDK9, a key regulator of transcription.[1] This guide provides a comprehensive comparison of this compound with other CDK inhibitors, focusing on the critical aspect of inhibitor specificity in a live-cell context. Accurate assessment of on- and off-target effects is paramount for predicting therapeutic efficacy and potential toxicities.
Introduction to this compound and CDK9
This compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with an in vitro IC50 of less than 8 nM. CDK9, in partnership with its cyclin T or cyclin K partners, forms the core of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling productive transcription elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.
The Importance of Live-Cell Specificity Profiling
While traditional biochemical assays are invaluable for initial inhibitor characterization, they often do not fully recapitulate the complex cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly influence a compound's potency and selectivity. Therefore, assessing inhibitor specificity directly in live cells is crucial for a more physiologically relevant understanding of its mechanism of action and potential off-target effects.
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation.
Comparative Specificity of CDK Inhibitors in Live Cells
Assessing the specificity of this compound requires a direct comparison with other CDK inhibitors across a panel of kinases in a live-cell format. The NanoBRET™ Target Engagement assay is a powerful technology for this purpose, providing quantitative measurements of compound affinity for specific kinases within intact cells.
Note on Data Availability: A comprehensive, publicly available kinome-wide selectivity scan for this compound is not readily accessible at the time of this guide's creation. The following table presents a compilation of reported live-cell IC50 values for this compound and a selection of other CDK inhibitors against various CDKs. It is important to note that assay conditions and cell lines may vary between studies, which can influence the absolute IC50 values.
| Compound | Primary Target(s) | CDK9 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Data Source/Assay |
| This compound | CDK9 | <8 | N/A | N/A | N/A | Biochemical Assay |
| Flavopiridol | Pan-CDK | 7 | 100 | 20 | 60 | Biochemical Assay[2] |
| Dinaciclib | Pan-CDK | 4 | 1 | >1000 | >1000 | NanoBRET[3] |
| Palbociclib | CDK4/6 | >10000 | >10000 | 9 | 15 | NanoBRET[3] |
| Ribociclib | CDK4/6 | >10000 | >10000 | 10 | 40 | NanoBRET[3] |
| Abemaciclib | CDK4/6 | 49 | 57 | 2 | 10 | NanoBRET[3] |
| LDC067 | CDK9 | 44 | 2420 | >10000 | >10000 | FRET-based in vitro assay[2] |
Experimental Protocols
To facilitate the independent assessment of CDK inhibitor specificity, this section provides detailed methodologies for key experiments.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol outlines the general steps for assessing compound binding to a specific CDK (e.g., CDK9) in live HEK293 cells.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-CDK9 fusion vector and Cyclin T1 or Cyclin K expression vector
-
NanoBRET™ Tracer (e.g., K-10 or K-12)
-
Test compounds (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CDK9 fusion vector and the corresponding Cyclin expression vector using FuGENE® HD Transfection Reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Cell Seeding: Harvest transfected cells and resuspend in Opti-MEM™. Seed the cells into a 384-well white assay plate.
-
Tracer and Compound Addition: Pre-treat the cells with the NanoBRET™ Tracer at the recommended concentration. Subsequently, add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Measure the BRET signal using a plate reader equipped with appropriate filters for donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Phenotypic Assay: Cell Cycle Analysis by Flow Cytometry
This assay assesses the effect of CDK inhibitors on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A specific CDK inhibitor is expected to cause an arrest in the cell cycle phase regulated by its target. For a CDK9 inhibitor like this compound, which primarily affects transcription, the effects on the cell cycle may be less direct and could manifest as a G1 arrest due to the downregulation of cyclins and other cell cycle regulators.
Experimental Workflow for Assessing Specificity
The following diagram outlines a logical workflow for a comprehensive assessment of a kinase inhibitor's specificity in live cells.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cdk-IN-2: A Guide for Laboratory Professionals
For immediate reference, Cdk-IN-2 must be disposed of as hazardous chemical waste. Researchers, scientists, and drug development professionals should adhere to the following procedures to ensure safety and regulatory compliance when handling and disposing of this compound. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
I. Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1269815-17-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₉ClFN₃O₂ | [2][5] |
| Molecular Weight | 363.82 g/mol | [2] |
| IC₅₀ for CDK9 | <8 nM | [4][6] |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to avoid release into the environment and to dispose of the compound and its container at an approved waste disposal plant .[1]
Experimental Protocol: Disposal of this compound
-
Segregation of Waste:
-
Properly segregate waste containing this compound from non-hazardous laboratory waste.
-
This includes unused or expired solid this compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, vials, contaminated bench paper).
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.[1]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies.
-
IV. Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing appropriate PPE, including a respirator if there is a risk of dust or aerosol formation.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Research: A Guide to Handling Cdk-IN-2
Essential Safety and Logistical Information for the Handling and Disposal of the Potent Kinase Inhibitor, Cdk-IN-2
For researchers and scientists in the field of drug development, the safe handling of potent compounds like this compound, a specific CDK9 inhibitor, is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of research. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent, non-hazardous chemical compounds in a research setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The primary routes of exposure to be controlled are inhalation, skin and eye contact, and ingestion. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes to protect from splashes.[2][3][4][5] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during the preparation of stock solutions or handling larger quantities. To be worn in addition to safety goggles.[2][4] | |
| Hand Protection | Disposable Nitrile Gloves | Double gloving is recommended to provide an extra layer of protection. Gloves should be changed immediately if contaminated, and always upon leaving the work area.[2][4] |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is the minimum requirement.[2][3] For handling potent compounds, a disposable gown made of a low-permeability fabric is preferred. |
| Respiratory Protection | Fume Hood | All work with solid this compound and the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary based on a risk assessment.[2][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: this compound should be stored in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable.[6] The compound should be stored away from incompatible materials.
Preparation of Stock Solutions
-
Location: All weighing of the powdered compound and preparation of solutions must be performed in a chemical fume hood.
-
Solubility: this compound is soluble in DMSO.[1]
-
Procedure:
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound powder in the fume hood.
-
Slowly add the solvent (DMSO) to the powder to avoid aerosolization.
-
Ensure the container is tightly sealed after preparation.
-
Label the container clearly with the compound name, concentration, solvent, date, and your initials.
-
Use in Experiments
-
Controlled Access: Access to areas where this compound is being used should be restricted to authorized personnel.
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent, decontaminate the area, and dispose of the waste as hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, pipette tips, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
Due to the limited publicly available data, a comprehensive quantitative safety profile for this compound is not available. The following table summarizes the known chemical properties.
| Property | Value | Source |
| Molecular Formula | C18H19ClFN3O2 | [6] |
| Molecular Weight | 363.82 g/mol | [6] |
| Solubility | Soluble in DMSO | [1] |
| Storage Temperature | -20°C (long-term), 0-4°C (short-term) | [6] |
Experimental Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and EHS office for additional requirements.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. medkoo.com [medkoo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
